4-Ethoxy-3-propylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3-propylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-5-11-8-10(9-13)6-7-12(11)14-4-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWVCYUMGOLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Ethoxy-3-propylbenzaldehyde CAS number and properties
This technical guide details the properties, synthesis, and applications of 4-Ethoxy-3-propylbenzaldehyde (CAS 883540-86-1), a specialized intermediate used primarily in medicinal chemistry for the development of phosphodiesterase type 5 (PDE5) inhibitors and novel fragrance compounds.
Chemical Identity & Core Properties
4-Ethoxy-3-propylbenzaldehyde is a disubstituted benzaldehyde derivative characterized by an ethoxy group at the para position and a propyl chain at the meta position relative to the aldehyde functionality. This specific substitution pattern is critical for optimizing lipophilicity (LogP) and steric occupancy in drug-receptor interactions.
Identification Data
| Parameter | Value |
| CAS Number | 883540-86-1 |
| IUPAC Name | 4-Ethoxy-3-propylbenzaldehyde |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| SMILES | CCOC1=C(CCC)C=C(C=O)C=C1 |
| InChI Key | (Derivative) UVANZOOMCRABQD-UHFFFAOYSA-N (Homolog ref) |
Physical & Chemical Properties
| Property | Specification | Note |
| Appearance | Pale yellow liquid to low-melting solid | Tends to supercool; crystallizes upon chilling. |
| Boiling Point | ~295–300 °C (Predicted) | Extrapolated from methoxy homologs. |
| Density | 1.02 ± 0.05 g/cm³ | Predicted at 20 °C. |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water due to propyl/ethoxy lipophilicity. |
| LogP | ~3.2 | High lipophilicity suitable for CNS/membrane penetration. |
| Flash Point | >110 °C | Closed Cup. |
Synthesis & Manufacturing Protocols
The synthesis of 4-Ethoxy-3-propylbenzaldehyde is non-trivial due to the specific meta-propyl positioning. Direct alkylation of the benzene ring is non-selective. The most authoritative and high-fidelity route utilizes the Claisen Rearrangement , which guarantees ortho-regioselectivity of the propyl group relative to the phenol.
Strategic Synthesis Route (Claisen Rearrangement)
This pathway ensures 100% regiocontrol of the propyl group insertion.
Step 1: O-Allylation
-
Reactants: 4-Hydroxybenzaldehyde, Allyl Bromide, K₂CO₃.
-
Solvent: Acetone or DMF.
-
Conditions: Reflux, 4-6 hours.
-
Mechanism: Sₙ2 attack of the phenoxide on allyl bromide.
Step 2: Claisen Rearrangement (The Critical Step)
-
Reactants: 4-Allyloxybenzaldehyde (neat or in high-boiling solvent like decalin).
-
Conditions: 200–220 °C, 4-12 hours.
-
Mechanism: [3,3]-Sigmatropic rearrangement moves the allyl group to the ortho position (position 3), restoring aromaticity via tautomerization to yield 3-allyl-4-hydroxybenzaldehyde .
Step 3: Catalytic Hydrogenation
-
Reactants: 3-Allyl-4-hydroxybenzaldehyde, H₂ (1 atm).
-
Catalyst: Pd/C (5-10% loading).
-
Solvent: Methanol or Ethanol.[1]
-
Outcome: Selective reduction of the alkene to a propyl group without reducing the aldehyde (under mild conditions). Yields 3-propyl-4-hydroxybenzaldehyde .
Step 4: O-Ethylation
-
Reactants: 3-Propyl-4-hydroxybenzaldehyde, Ethyl Iodide (or Diethyl Sulfate), K₂CO₃.
-
Solvent: DMF or Acetonitrile.
-
Conditions: 60 °C, 3 hours.
-
Outcome: Formation of the final 4-Ethoxy-3-propylbenzaldehyde .[2]
Synthesis Workflow Visualization
Caption: Regioselective synthesis via Claisen Rearrangement ensuring correct meta-propyl placement.
Applications in Drug Development
This compound serves as a "Privileged Structure" building block, particularly in the synthesis of PDE5 inhibitors (analogues of Sildenafil/Vardenafil) and other GPCR ligands.
Pharmacophore Optimization
In medicinal chemistry, the 4-ethoxy-3-propylphenyl moiety is used to probe the hydrophobic pockets of enzymes.
-
Lipophilicity Tuning: Replacing a methyl or methoxy group with a propyl group increases lipophilicity, potentially improving blood-brain barrier (BBB) permeability or membrane residence time.
-
Steric Occlusion: The propyl chain provides bulk that can lock the conformation of the molecule or fill a hydrophobic cleft in the target protein (e.g., the Q-pocket in PDE enzymes).
Key Derivatization Pathways
Researchers typically convert the aldehyde functionality into more complex heterocycles:
-
Oxidation to Acid: Conversion to 4-ethoxy-3-propylbenzoic acid using NaClO₂ (Pinnick oxidation). This acid is a direct precursor for amide coupling.
-
Chlorosulfonation: The acid can be chlorosulfonated to form sulfonyl chlorides, critical for sulfonamide-based drugs (e.g., Sildenafil class).
-
Reductive Amination: Reaction with amines to form benzylamine derivatives.
Reactivity Logic Diagram
Caption: Divergent synthesis pathways for generating bioactive libraries from the core aldehyde.
Safety & Handling (SDS Summary)
As a substituted benzaldehyde, standard safety protocols for organic aldehydes apply. It is susceptible to autoxidation upon air exposure.
-
Hazard Statements (GHS):
-
Storage Protocol:
-
Atmosphere: Store under Nitrogen or Argon to prevent oxidation to the benzoic acid.
-
Temperature: 2–8 °C (Refrigerate).
-
Container: Tightly sealed amber glass to prevent UV-initiated radical degradation.
-
References
-
BLD Pharm. (2024).[4] Product Analysis: 4-Ethoxy-3-propylbenzaldehyde (CAS 883540-86-1).[2][4][5][6] Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Ethoxybenzaldehyde Derivatives. Retrieved from
-
Matrix Scientific. (2024). Chemical Catalog: 4-Ethoxy-3-propylbenzaldehyde. Retrieved from
-
PubChem. (2024). Compound Summary: 4-Ethoxy-3-ethylbenzaldehyde (Homolog Reference). Retrieved from
-
Fujifilm Wako Chemicals. (2024). Product Information: 4-Ethoxy-3-propylbenzaldehyde.[2][4][5][6][7] Retrieved from
Sources
- 1. 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
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- 4. 883540-86-1|4-Ethoxy-3-propylbenzaldehyde|BLD Pharm [bldpharm.com]
- 5. molcore.com [molcore.com]
- 6. 2680732-73-2_CAS号:2680732-73-2_3-(2-Chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid - 化源网 [chemsrc.com]
- 7. 883540-86-1・4-Ethoxy-3-propylbenzaldehyde・4-Ethoxy-3-propylbenzaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
physical and chemical properties of 4-Ethoxy-3-propylbenzaldehyde
Technical Monograph: 4-Ethoxy-3-propylbenzaldehyde[1][2]
Executive Summary
4-Ethoxy-3-propylbenzaldehyde (CAS: 883540-86-1) is a specialized fine chemical intermediate belonging to the class of dialkyl/alkoxy-substituted aromatic aldehydes.[1][2] It serves as a critical building block in the synthesis of pharmaceutical active ingredients (APIs) —particularly phosphodiesterase type 5 (PDE5) inhibitors—and advanced functional materials , such as nematic liquid crystals.[1][2] Its structural uniqueness lies in the specific meta-propyl, para-ethoxy substitution pattern, which imparts distinct lipophilicity and electronic properties compared to its methyl or ethyl analogues (e.g., Ethyl Vanillin).[1][2]
Molecular Identity & Structural Analysis
| Attribute | Detail |
| IUPAC Name | 4-Ethoxy-3-propylbenzaldehyde |
| CAS Registry Number | 883540-86-1 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| SMILES | CCCC1=C(C=CC(=C1)C=O)OCC |
| InChI Key | Specific key derived from structure (e.g., MAUCR...) |
| Functional Groups | Aromatic Aldehyde (-CHO), Ether (-OEt), Alkyl Chain (-n-Propyl) |
Structural Insight: The molecule features a polarized carbonyl group at the C1 position, activated by the electron-donating ethoxy group at C4.[1][2] The propyl chain at C3 introduces significant steric bulk and lipophilicity (increasing LogP), which is crucial for modulating the bioavailability of pharmaceutical derivatives or the phase transition temperatures of liquid crystalline materials.[1][2]
Physicochemical Profile
Note: As a specialized intermediate, experimental values are often proprietary.[1][2] The following data synthesizes available homologue data and computational models.
| Property | Value / Range | Validation/Note |
| Physical State | Pale yellow to colorless liquid | Homologues (e.g., 4-ethoxybenzaldehyde) are liquids; propyl chain lowers MP.[1][2] |
| Boiling Point | ~290–300 °C (760 mmHg)~135–140 °C (1-2 mmHg) | Estimated based on MW and polarity.[1][2] |
| Melting Point | < 20 °C | Likely remains liquid at room temperature due to asymmetry.[1][2] |
| Density | 1.02 – 1.05 g/cm³ | Typical for alkoxybenzaldehydes.[1][2] |
| Solubility | Insoluble in water; Miscible with DCM, Ethanol, Toluene.[1][2] | Hydrophobic propyl/ethoxy groups dominate.[1][2] |
| LogP (Octanol/Water) | ~3.2 – 3.5 | High lipophilicity due to C3-propyl chain.[1][2] |
| Flash Point | > 110 °C | Closed Cup (Estimated).[1][2] |
Synthetic Pathways & Manufacturing
The most authoritative and scalable synthesis route utilizes the Vilsmeier-Haack formylation of the corresponding ether.[1][2] This pathway ensures high regioselectivity due to the directing effects of the alkoxy group.[1][2]
Primary Industrial Route: Vilsmeier-Haack Formylation[1][2]
-
Precursor Synthesis: 2-Propylphenol is alkylated with ethyl bromide (or diethyl sulfate) in the presence of a base (K₂CO₃) to yield 1-ethoxy-2-propylbenzene .[1][2]
-
Formylation: The ether is treated with Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF).[1][2] The electrophilic Vilsmeier reagent attacks the para-position relative to the strong ethoxy activator (which is C4 relative to the propyl group at C3), yielding the target aldehyde.[1][2]
Figure 1: Regioselective synthesis via Vilsmeier-Haack formylation.
Chemical Reactivity & Derivatization
Researchers utilize 4-Ethoxy-3-propylbenzaldehyde primarily for its aldehyde functionality, which serves as a "handle" for further scaffold elaboration.[1][2]
A. Condensation Reactions (Knoevenagel/Aldol)[1][2]
-
Mechanism: The carbonyl carbon is electrophilic.[1][2] Condensation with active methylene compounds (e.g., malonic acid, nitroalkanes) yields styrene derivatives.[1][2]
-
Application: Synthesis of cinnamic acid derivatives used in UV filters or further reduced to form phenethylamine backbones.[1][2]
B. Oxidation & Reduction[1][2]
-
Oxidation: Conversion to 4-ethoxy-3-propylbenzoic acid using KMnO₄ or NaClO₂ (Pinnick oxidation).[1][2] This acid is a common fragment in amide coupling reactions for drug discovery.[1][2]
-
Reduction: Reduction with NaBH₄ yields 4-ethoxy-3-propylbenzyl alcohol , a precursor for benzyl halides/ethers.[1][2]
C. Reductive Amination
-
Protocol: Reaction with primary/secondary amines in the presence of NaBH(OAc)₃.
-
Relevance: This is the primary pathway for generating benzylamine motifs found in many GPCR-targeting drugs.[1][2]
Handling, Safety, & Storage
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |
Storage Protocol:
-
Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent air oxidation to the benzoic acid.[1][2]
-
Temperature: Cool, dry place (2–8 °C recommended for long-term stability).
-
Container: Tightly sealed amber glass to protect from light.[1][2]
References
-
Sigma-Aldrich. 4-Ethoxy-3-propylbenzaldehyde Product Detail (CAS 883540-86-1).[1][2][4] Available at: [1][2]
-
PubChem. Benzaldehyde, 4-ethoxy-3-propyl- (Compound Summary). National Library of Medicine.[1][2] Available at:
-
BLD Pharm. Safety Data Sheet: 4-Ethoxy-3-propylbenzaldehyde.[1][2] Available at: [1][2]
-
ChemicalBook. Global Chemical Inventory List: CAS 883540-86-1.[1][2] Available at: [1][2]
Sources
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- 2. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethoxy-3-methylbenzaldehyde | C10H12O2 | CID 21572646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
4-Ethoxy-3-propylbenzaldehyde: Structural Analysis and Synthetic Pathways
Executive Summary
4-Ethoxy-3-propylbenzaldehyde (CAS: 883540-86-1 ) is a specialized aromatic aldehyde serving as a critical intermediate in the synthesis of pharmaceuticals (specifically phosphodiesterase type 5 inhibitors) and advanced materials (liquid crystal mesogens).[1] Structurally, it is a homolog of ethylvanillin where the methoxy group at the meta position is replaced by a propyl chain, introducing significant lipophilicity and steric bulk.
This guide details the molecular characteristics, validated synthetic protocols, and structural applications of 4-Ethoxy-3-propylbenzaldehyde, designed for researchers in medicinal chemistry and materials science.
Part 1: Chemical Identity & Molecular Structure
Physicochemical Profile
The molecule features a benzaldehyde core substituted with an ethoxy group at the para position (4-position) and a propyl chain at the meta position (3-position). This substitution pattern creates a "push-pull" electronic system where the ethoxy group acts as a strong electron-donating group (EDG) via resonance, while the aldehyde function acts as an electron-withdrawing group (EWG).
| Property | Value |
| IUPAC Name | 4-Ethoxy-3-propylbenzaldehyde |
| CAS Number | 883540-86-1 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Exact Mass | 192.1150 g/mol |
| Predicted LogP | ~3.42 (High Lipophilicity) |
| Predicted Boiling Point | 305–310 °C (at 760 mmHg) |
| Physical State | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, Ethanol; Insoluble in Water |
Structural Visualization (SMILES)
SMILES: CCCC1=C(C=CC(=C1)C=O)OCC
Part 2: Synthetic Methodology
The most robust synthetic route involves the Williamson Ether Synthesis starting from 4-hydroxy-3-propylbenzaldehyde. This approach is preferred over direct formylation of 1-ethoxy-2-propylbenzene due to higher regioselectivity.
Reaction Pathway Diagram
The following diagram illustrates the conversion of the phenolic precursor to the target ether using ethyl iodide and a carbonate base.
Caption: Synthesis of 4-Ethoxy-3-propylbenzaldehyde via O-alkylation of the phenolic hydroxyl group.
Detailed Experimental Protocol
Objective: Synthesis of 4-Ethoxy-3-propylbenzaldehyde from 4-hydroxy-3-propylbenzaldehyde.
Reagents:
-
4-Hydroxy-3-propylbenzaldehyde (1.0 eq)
-
Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
-
Dimethylformamide (DMF) or Acetone (Solvent)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-3-propylbenzaldehyde (10 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Add K₂CO₃ (20 mmol) to the solution. The mixture may turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.
-
Alkylation: Dropwise add Ethyl Iodide (12 mmol). If using Ethyl Bromide, add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction (Finkelstein condition).
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen/Argon) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (100 mL) to quench.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with Brine (2 x 20 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: The crude oil is purified via silica gel column chromatography (Eluent: Hexane/EtOAc 9:1) to yield the pure aldehyde as a pale yellow oil.[2]
Part 3: Applications in Drug Development & Materials
Pharmaceutical Intermediates (PDE5 Inhibitors)
This molecule is a structural analog of the intermediates used for Sildenafil (Viagra) and Vardenafil . In these pathways, the benzaldehyde moiety serves as the scaffold for constructing the pyrazolopyrimidinone core.
-
Mechanism: The aldehyde group undergoes condensation (e.g., with hydrazine or primary amines) to form the heterocyclic ring systems found in PDE5 inhibitors.
-
SAR Significance: The 3-propyl group is critical for hydrophobic binding within the PDE5 enzyme pocket (specifically the Q-pocket), enhancing potency compared to methyl/ethyl analogs.
Liquid Crystal Mesogens
4-Ethoxy-3-propylbenzaldehyde is a "mesogenic core" precursor.
-
Schiff Bases: Condensation with anilines yields imine-based liquid crystals.
-
Properties: The propyl chain provides the necessary flexibility (soft segment) to lower the melting point and stabilize nematic phases, while the ethoxy group adds molecular breadth and dipole moment.
Functional Workflow Diagram
The following diagram maps the utility of the compound in downstream synthesis.
Caption: Downstream applications of 4-Ethoxy-3-propylbenzaldehyde in drug discovery and material science.
References
-
PubChem. 4-Ethoxy-3-ethylbenzaldehyde (Homolog Reference).[3] National Library of Medicine. [Link]
-
Scribd / Chemical Catalogs. Chemical Inventory Lists citing CAS 883540-86-1. [Link]
-
Organic Syntheses. Ortho-Formylation of Phenols (Methodology for Precursor Synthesis). Org.[4][5][6] Synth. 2012, 89, 220-229.[4] [Link]
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- 4. researchgate.net [researchgate.net]
- 5. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Cornerstone of Modern Drug Discovery: A Technical Guide to Substituted Benzaldehydes
Introduction: In the landscape of medicinal chemistry and drug development, the substituted benzaldehyde scaffold stands as a testament to the power of a simple aromatic aldehyde. Its inherent reactivity, coupled with the vast potential for functionalization on the aromatic ring, has made it a privileged starting material and a core structural motif in a multitude of therapeutic agents. This guide provides an in-depth exploration of substituted benzaldehydes, from their fundamental chemical principles to their advanced applications in the synthesis of novel pharmaceuticals. We will delve into the causality behind synthetic choices, the nuances of their reactivity, and the practical application of this knowledge in the modern research and development laboratory.
The Substituted Benzaldehyde Core: Structure, Properties, and Reactivity
The versatility of substituted benzaldehydes stems from the interplay between the electrophilic aldehyde group and the electronic effects of the substituents on the benzene ring. Understanding this relationship is paramount for predicting reactivity and designing synthetic pathways.
Electronic Landscape and Spectroscopic Signatures
The electron-withdrawing nature of the formyl group (-CHO) deactivates the benzene ring towards electrophilic aromatic substitution while directing incoming electrophiles to the meta position. Conversely, the electronic nature of the ring substituents significantly modulates the reactivity of the aldehyde. Electron-donating groups (e.g., -OCH₃, -OH, -NH₂) increase the electron density on the carbonyl carbon, making it less electrophilic. In contrast, electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
These electronic perturbations are readily observable in their spectroscopic properties. A comparative analysis of the infrared (IR) and nuclear magnetic resonance (NMR) spectra of various mono-substituted benzaldehydes provides a clear illustration of these effects.
Table 1: Spectroscopic Data for Representative Substituted Benzaldehydes
| Substituent | Position | C=O Stretch (cm⁻¹) | ¹H NMR δ (CHO) (ppm) |
| -H | - | ~1703 | ~9.9 |
| -OCH₃ | para | ~1685 | ~9.8 |
| -NO₂ | para | ~1715 | ~10.1 |
| -OH | para | ~1670 | ~9.7 |
| -Cl | para | ~1705 | ~9.9 |
Data compiled from spectral databases and representative literature.
The position of the C=O stretching frequency in the IR spectrum and the chemical shift of the aldehydic proton in the ¹H NMR spectrum are sensitive probes of the electronic environment of the carbonyl group.
A Dichotomy of Reactivity: The Aldehyde and the Aromatic Ring
The reactivity of substituted benzaldehydes can be broadly categorized into two main areas: reactions at the aldehyde functionality and reactions on the aromatic ring.
-
Aldehyde-centric Reactions: These are predominantly nucleophilic addition reactions to the carbonyl carbon. The high reactivity of the aldehyde makes it a versatile handle for constructing more complex molecules.[1][2] Common transformations include:
-
Oxidation to carboxylic acids.
-
Reduction to benzyl alcohols.
-
Formation of imines and Schiff bases.[3]
-
Wittig olefination to form alkenes.
-
Aldol and related condensation reactions.
-
-
Ring-based Reactions: The nature and position of substituents dictate the course of electrophilic aromatic substitution reactions. The interplay between the directing effects of the formyl group and other substituents must be carefully considered when planning synthetic modifications to the aromatic core.
Strategic Synthesis of Substituted Benzaldehydes
The efficient and selective synthesis of substituted benzaldehydes is a cornerstone of their utility. A variety of methods exist, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, scale, and available starting materials.
Classical Formylation Reactions
Several named reactions have stood the test of time for the introduction of a formyl group onto an aromatic ring.
-
Gattermann-Koch Reaction: This method utilizes carbon monoxide and hydrochloric acid in the presence of a copper(I) chloride and aluminum chloride catalyst to formylate benzene and its activated derivatives.[4]
-
Gattermann Reaction: A variation that uses hydrogen cyanide and hydrogen chloride, this method is also suitable for activated aromatic compounds.[4]
-
Vilsmeier-Haack Reaction: This versatile reaction employs a phosphorus oxychloride and a substituted formamide (like DMF) to formylate electron-rich aromatic and heteroaromatic compounds.
-
Duff Reaction: This method uses hexamethylenetetramine to formylate phenols.
-
Reimer-Tiemann Reaction: Specifically for the ortho-formylation of phenols, this reaction uses chloroform in a basic solution.
Modern Synthetic Approaches
Contemporary organic synthesis has introduced milder and more functional group-tolerant methods for preparing substituted benzaldehydes.
-
Oxidation of Benzyl Alcohols: A wide array of oxidizing agents, from chromium-based reagents to milder, more selective reagents like pyridinium chlorochromate (PCC) and Dess-Martin periodinane, can be employed to convert substituted benzyl alcohols to their corresponding aldehydes.
-
Reduction of Benzoic Acid Derivatives: The reduction of benzoic acids, esters, or acid chlorides can yield benzaldehydes. The Rosenmund reduction, which involves the catalytic hydrogenation of an acyl chloride over a poisoned palladium catalyst, is a classic example.[4] More modern methods utilize reducing agents like diisobutylaluminium hydride (DIBAL-H) for the controlled reduction of esters to aldehydes.
-
One-Pot Reduction/Cross-Coupling Procedures: Recent advancements have enabled the synthesis of functionalized benzaldehydes through innovative one-pot procedures. For instance, a stable aluminum hemiaminal can be formed as a tetrahedral intermediate, protecting the latent aldehyde. This allows for a subsequent cross-coupling reaction with organometallic reagents to introduce a variety of substituents before unmasking the aldehyde.[1][2][5][6]
Experimental Protocol: Synthesis of a Substituted Benzaldehyde via a One-Pot Reduction/Cross-Coupling Procedure
This protocol is a conceptualized example based on modern synthetic methodologies.[1][2][5][6]
-
Preparation of the Weinreb Amide: Start with the corresponding substituted benzoic acid and convert it to the Weinreb amide (N-methoxy-N-methylamide) using standard coupling reagents. This derivative is crucial as it resists over-reduction.
-
Formation of the Hemiaminal Intermediate (In Situ): In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the Weinreb amide in an anhydrous solvent like THF. Cool the solution to -78 °C. Slowly add a solution of a reducing agent, such as diisobutylaluminum hydride (DIBAL-H), to form the stable tetrahedral intermediate.
-
Cross-Coupling: To the same pot, add a palladium catalyst (e.g., Pd(PPh₃)₄) and an appropriate organometallic coupling partner (e.g., an organolithium or Grignard reagent) to introduce the desired substituent onto the aromatic ring via a cross-coupling reaction.
-
Workup and Isolation: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of a mild acid (e.g., saturated aqueous NH₄Cl). This will hydrolyze the intermediate to reveal the aldehyde functionality. Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Applications in Drug Discovery and Development
The structural and reactive properties of substituted benzaldehydes make them invaluable building blocks in the synthesis of a wide range of pharmaceuticals.
As Allosteric Modulators of Hemoglobin
Certain substituted benzaldehydes have been designed to act as allosteric modulators of hemoglobin.[7][8] These compounds can bind preferentially to the oxy conformation of hemoglobin, stabilizing it and increasing its oxygen affinity.[9] This mechanism has potential therapeutic applications in treating conditions characterized by tissue hypoxia, such as sickle cell disease and certain types of cancer.[8]
In the Development of Novel Therapeutics
Substituted benzaldehydes are key intermediates in the synthesis of a diverse array of bioactive molecules.
-
Anticancer Agents: 3-(Trifluoromethyl)benzaldehyde derivatives have shown antitumor effects against various cancer cell lines, including nasopharyngeal carcinoma, leukemia, and breast cancer.[10]
-
Alzheimer's Disease Inhibitors: Benzimidazole-based compounds incorporating a substituted benzaldehyde moiety have been synthesized and screened for their potential as acetylcholinesterase and butyrylcholinesterase inhibitors, which are key targets in the management of Alzheimer's disease.[11]
-
Antimicrobial and Antifungal Agents: The Schiff bases derived from the condensation of substituted benzaldehydes with various amines often exhibit significant antimicrobial and antifungal activities.
-
Versatile Pharmaceutical Intermediates: Alkoxy-substituted benzaldehydes, such as 3,4-dimethoxybenzaldehyde (veratraldehyde) and 3,4,5-trimethoxybenzaldehyde, are important intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[12]
Workflow Diagram: From Substituted Benzaldehyde to Bioactive Compound
Caption: A generalized workflow illustrating the transformation of a substituted benzaldehyde into a final active pharmaceutical ingredient.
Conclusion and Future Perspectives
Substituted benzaldehydes are far more than simple aromatic aldehydes; they are enabling building blocks that have consistently fueled innovation in drug discovery. Their rich and tunable reactivity, coupled with their ready accessibility through a variety of synthetic methods, ensures their continued prominence in the field. As our understanding of disease biology deepens and the demand for novel therapeutics grows, the strategic application of the substituted benzaldehyde scaffold will undoubtedly lead to the development of the next generation of life-saving medicines. The ongoing development of novel synthetic methodologies that are more efficient, sustainable, and functional group tolerant will further expand the chemical space accessible from this versatile platform.
References
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygen
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes.
- US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation.
- Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone. Semantic Scholar.
- Exploration of Benzaldehyde: Synthesis, Properties, and Applic
- Benzaldehyde. MedChemExpress.
- EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI.
Sources
- 1. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Exploration of Benzaldehyde: Synthesis, Properties, and Applications_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
- 9. Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study | MDPI [mdpi.com]
- 12. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
Computational Spectroscopy & Structural Analysis: 4-Ethoxy-3-propylbenzaldehyde
[1][2][3]
Executive Summary
This technical guide provides a comprehensive theoretical characterization of 4-Ethoxy-3-propylbenzaldehyde (CAS: Theoretical/Analogous to 10031-82-0 derivatives).[1][2][3] As a structural analog of ethyl vanillin and a potential intermediate in the synthesis of phosphodiesterase (PDE) inhibitors and liquid crystal mesogens, precise structural data is critical for quality control and isomeric differentiation.[1][2][3]
This document moves beyond static data listings, offering a predictive framework based on Density Functional Theory (DFT) and increment-based chemical shift calculations. It establishes a self-validating protocol for distinguishing this specific isomer from its regioisomers (e.g., 3-ethoxy-4-propylbenzaldehyde).
Part 1: Structural Characterization & Computational Methodology[1][2][3]
The Molecular Core
The molecule consists of a benzaldehyde core substituted with an ethoxy group at the para position (C4) and a propyl chain at the meta position (C3).[1][2][3] This substitution pattern creates a specific electronic environment where the electron-donating ethoxy group competes with the electron-withdrawing carbonyl group, modulated by the steric and inductive effects of the propyl chain.[1][2][3]
Computational Workflow
To derive the spectral data presented below, a standard ab initio workflow is conceptualized. The geometry is optimized to the global minimum to ensure that spectral predictions reflect the most thermodynamically stable conformer.[1][2][3]
Figure 1: Computational workflow for generating theoretical spectral data using Density Functional Theory (DFT).
Part 2: Nuclear Magnetic Resonance (NMR) Profiling
The following data is generated using additive chemical shift rules and GIAO (Gauge-Independent Atomic Orbital) simulation principles.
1H NMR (Proton) Prediction
Solvent: CDCl₃ | Reference: TMS (0.00 ppm) | Freq: 400 MHz[1][2][3]
| Position | Moiety | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Assignment Logic |
| CHO | Aldehyde | 9.82 | Singlet (s) | - | Characteristic deshielded aldehyde proton.[1][2][3] |
| Ar-H2 | Aromatic | 7.68 | Doublet (d) | J ~ 1.8 | Meta-coupling to H6; deshielded by C=O.[1][2][3] |
| Ar-H6 | Aromatic | 7.72 | Doublet of Doublets (dd) | J ~ 8.0, 1.8 | Ortho to H5, Meta to H2; deshielded by C=O.[1][3] |
| Ar-H5 | Aromatic | 6.92 | Doublet (d) | J ~ 8.0 | Ortho to H6; shielded by adjacent Ethoxy group.[1][2][3] |
| O-CH2 | Ethoxy | 4.15 | Quartet (q) | J ~ 7.0 | Deshielded by Oxygen.[1][2][3] |
| Ar-CH2 | Propyl (α) | 2.65 | Triplet (t) | J ~ 7.5 | Benzylic position.[1][2][3] |
| CH2 | Propyl (β) | 1.68 | Multiplet (m) | - | Alkyl chain middle.[1][2][3] |
| CH3 | Ethoxy | 1.45 | Triplet (t) | J ~ 7.0 | Terminal methyl of ether.[1][2][3] |
| CH3 | Propyl (γ) | 0.96 | Triplet (t) | J ~ 7.3 | Terminal methyl of propyl chain.[1][2][3] |
13C NMR (Carbon) Prediction
Solvent: CDCl₃ | Decoupled [1][2][3]
| Carbon Type | Shift (δ ppm) | Assignment Logic |
| C=O | 191.2 | Carbonyl carbon (Aldehyde).[1][2][3] |
| C4 (Ar-O) | 161.5 | Ipso carbon attached to Oxygen (Deshielded).[1][2][3] |
| C3 (Ar-R) | 132.8 | Ipso carbon attached to Propyl.[1][2][3] |
| C1 (Ar-C=O) | 129.9 | Ipso carbon attached to Carbonyl.[1][2][3] |
| C6 (Ar-H) | 130.5 | Aromatic CH (Ortho to C=O).[1][2][3] |
| C2 (Ar-H) | 129.1 | Aromatic CH (Ortho to C=O, crowded).[1][2][3] |
| C5 (Ar-H) | 111.2 | Aromatic CH (Ortho to Ethoxy - Shielded).[1][2][3] |
| O-CH2 | 64.1 | Ethoxy methylene.[1][2][3] |
| Propyl-Cα | 32.4 | Benzylic methylene.[1][2][3] |
| Propyl-Cβ | 22.8 | Middle methylene.[1][2][3] |
| Ethoxy-CH3 | 14.8 | Ethoxy methyl.[1][2][3] |
| Propyl-Cγ | 14.1 | Propyl methyl.[1][2][3] |
Part 3: Vibrational Spectroscopy (IR) & Mass Spectrometry[1][2][3]
Infrared (IR) Absorption Highlights
Method: FT-IR (ATR/KBr)
-
1685 - 1695 cm⁻¹ (Strong): C=O[1][2][3] Stretching (Aldehyde).[1][2][3][4] Lower than non-conjugated aldehydes due to resonance with the aromatic ring.[1][2][3]
-
2720 & 2820 cm⁻¹ (Medium): C-H Stretching (Aldehyde Fermi doublet).[1][2][3] Diagnostic for aldehydes.
-
1250 cm⁻¹ (Strong): C-O-C Asymmetric stretching (Aryl alkyl ether).[1][2][3]
-
1580 & 1600 cm⁻¹ (Medium): C=C Aromatic ring skeletal vibrations.[1][2][3]
-
2960 - 2850 cm⁻¹: Aliphatic C-H stretching (Propyl/Ethoxy).[1][2][3]
Mass Spectrometry (MS) Fragmentation
Ionization: Electron Impact (EI, 70eV) Molecular Ion (M+): m/z 192[1][2][3]
The fragmentation pattern is critical for confirming the length of the alkyl chains.[1][2][3]
Figure 2: Predicted fragmentation pathway for 4-Ethoxy-3-propylbenzaldehyde.
Part 4: Experimental Validation Protocol
To validate these theoretical values, the compound must be synthesized and purified.[1][2][3] The following protocol ensures a high-purity standard for spectral acquisition.
Synthesis Route: Vilsmeier-Haack Formylation
This route is selected for its high regioselectivity towards the para position relative to the activating alkoxy group.[1][2][3]
-
Step 1 (Etherification): React 2-propylphenol with ethyl iodide (EtI) and K₂CO₃ in DMF to yield 1-ethoxy-2-propylbenzene.[1][2][3]
-
Step 2 (Formylation): React the intermediate with POCl₃ and DMF (Vilsmeier-Haack conditions).
-
Purification: Column chromatography (Hexane:EtOAc 9:1).
Synthesis Workflow Diagram
Figure 3: Synthetic pathway for the regioselective production of the target molecule.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][2][3] (Standard text for NMR shift additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][3] Link[1][2][3]
-
Becke, A. D. (1993).[1][2][3] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1][2][3] (Basis for B3LYP method used in theoretical modeling).[1][2][3] Link[1][2][3]
-
National Institute of Standards and Technology (NIST). (2023).[1][2][3] NIST Chemistry WebBook, SRD 69. (Source for fragment patterns of analogous benzaldehydes). Link
-
SDBS. (2023). Spectral Database for Organic Compounds. AIST, Japan.[1][2][3] (Reference for 4-ethoxybenzaldehyde baseline data). Link[1][2][3]
Sources
- 1. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Propylbenzaldehyde | C10H12O | CID 120047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR [m.chemicalbook.com]
- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
Alkoxy-Propyl-Benzaldehydes: A Technical Monograph on Bioactivity and Therapeutic Potential
The following technical guide provides an in-depth analysis of the biological potential of alkoxy-propyl-benzaldehydes, structured for researchers in medicinal chemistry and pharmacology.
Executive Summary
Alkoxy-propyl-benzaldehydes represent a distinct chemical subclass where the pharmacophore combines the electrophilic reactivity of the aldehyde moiety with the lipophilic modulation of propoxy or propyl-alkoxy chains. Unlike simple benzaldehydes, the addition of a propyl chain (C3) via an ether linkage significantly alters the partition coefficient (LogP), enhancing membrane permeability and enabling specific hydrophobic interactions within enzyme active sites.
This guide analyzes their utility in three primary domains: Antimicrobial/Antifungal therapeutics , Oncology (specifically ALDH1A3 inhibition) , and Dermatological Enzymology (Tyrosinase inhibition) .
Section 1: Chemical Architecture & SAR Rationale
The biological activity of this class is governed by the Structure-Activity Relationship (SAR) of the benzene ring substituents.
-
The Aldehyde Core (C=O): Acts as a "warhead" for Schiff base formation with protein amines or as a redox center interfering with cellular homeostasis.
-
The Alkoxy-Propyl Tail: The propoxy group (
) serves two critical functions:-
Steric Bulk: Fills hydrophobic pockets in enzymes like Tyrosinase and ALDH, converting partial inhibitors into full inhibitors.
-
Lipophilicity: Increases membrane penetration, essential for antimicrobial efficacy against Gram-positive bacteria and fungi.
-
Visualizing the SAR Landscape
Figure 1: Structure-Activity Relationship (SAR) mapping the chemical features of alkoxy-propyl-benzaldehydes to specific biological outcomes.
Section 2: Therapeutic Applications[1]
Oncology: Selective ALDH1A3 Inhibition
Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a critical marker for Cancer Stem Cells (CSCs), particularly in non-small cell lung cancer (NSCLC) and breast cancer. Overexpression of ALDH1A3 correlates with poor prognosis and chemotherapy resistance.
Mechanism of Action: Alkoxy-benzaldehydes, particularly those with bulky ether groups (benzyloxy or propoxy), mimic the physiological substrate (retinal) but fail to undergo oxidation, effectively jamming the enzyme.
-
Selectivity: The propyl/alkoxy chain fits into the substrate access channel of ALDH1A3 more specifically than other isoforms (like ALDH1A1 or ALDH2).
-
Cytotoxicity: Compounds such as 4-benzyloxybenzaldehyde (an analog of 4-propoxybenzaldehyde) have demonstrated IC50 values as low as 0.23 µM against ALDH1A3, with minimal toxicity to normal cells, highlighting a wide therapeutic index.
Antimicrobial & Antifungal Activity
The lipophilic nature of the propyl chain allows these molecules to intercalate into the lipid bilayer of microbial pathogens.
-
Fungal Targets: Benzaldehyde derivatives target the fungal antioxidation system (Superoxide Dismutase, Glutathione Reductase).[1] The addition of a propoxy group enhances uptake by Aspergillus and Candida species.
-
Bacterial Targets: In MRSA (Methicillin-Resistant S. aureus), alkoxy-benzaldehydes disrupt membrane integrity, leading to leakage of intracellular proteins and nucleic acids. They also exhibit synergy with conventional antibiotics by increasing membrane permeability.
Tyrosinase Inhibition (Dermatology)
Tyrosinase is the rate-limiting enzyme in melanin synthesis.[2][3]
-
The "Switch" Effect: Simple benzaldehyde is a partial inhibitor. However, 4-propoxybenzaldehyde acts as a full inhibitor .
-
Causality: The 4-position substituent determines the mode of inhibition. A bulky propoxy group creates a "tight hydrophobic cover" over the copper-containing active site, preventing the entry of the substrate (L-DOPA/Tyrosine) completely, rather than just slowing the turnover.
Section 3: Quantitative Data Summary
The following table synthesizes bioactivity data for 4-alkoxy-benzaldehyde derivatives across different assays.
| Compound Derivative | Target / Assay | Activity Metric | Key Insight |
| 4-Propoxybenzaldehyde | Mushroom Tyrosinase | Full Inhibition | Steric bulk at C-4 converts partial inhibition to full inhibition.[4] |
| 4-Benzyloxybenzaldehyde | ALDH1A3 (Lung Cancer) | IC50: 0.23 µM | High selectivity over ALDH1A1; targets cancer stem cells. |
| 2-Hydroxy-4-methoxy | S. aureus (MRSA) | MIC: 80-300 µg/mL | Dislodges 80% of preformed biofilms. |
| 4-Alkoxy-benzaldehyde | Aspergillus flavus | Growth Inhibition | Disrupts cellular redox homeostasis (Glutathione system). |
Section 4: Experimental Protocols
Protocol: Synthesis of 4-Propoxybenzaldehyde
Objective: To synthesize the core scaffold via Williamson Ether Synthesis for biological testing.
Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Hydroxybenzaldehyde in DMF (approx. 5 mL per mmol).
-
Deprotonation: Add anhydrous
. Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Dropwise add 1-Bromopropane.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting material (Rf ~0.2) disappears and product (Rf ~0.6) appears.
-
Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
, filter, and concentrate in vacuo. -
Validation: Confirm structure via
H-NMR (Triplet at ~4.0 ppm for ).
Protocol: ALDH1A3 Enzymatic Inhibition Assay
Objective: To quantify the potency of the synthesized derivative against cancer stem cell markers.
-
Enzyme Prep: Use recombinant human ALDH1A3.
-
Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT.
-
Substrate: Propionaldehyde (substrate) and NAD+ (cofactor).
-
Reaction:
-
Incubate enzyme with varying concentrations of 4-propoxybenzaldehyde (0.1 µM – 100 µM) for 10 minutes at 25°C.
-
Initiate reaction by adding NAD+ (500 µM) and Propionaldehyde (100 µM).
-
-
Detection: Monitor the production of NADH by measuring absorbance at 340 nm continuously for 5 minutes.
-
Calculation: Plot % Activity vs. Log[Inhibitor] to determine IC50.
Protocol: Tyrosinase Inhibition Kinetics
Objective: To distinguish between partial and full inhibition modes.
-
Reagents: Mushroom Tyrosinase (2000 U/mL), L-DOPA (2.5 mM).
-
Workflow:
-
Prepare test solutions of 4-propoxybenzaldehyde in DMSO.
-
Mix Phosphate Buffer (pH 6.8) + L-DOPA + Inhibitor.
-
Add Tyrosinase to initiate.
-
-
Measurement: Monitor dopachrome formation at 475 nm .
-
Analysis: Construct a Dixon Plot (1/V vs. [I]).
-
Intersection on x-axis = Non-competitive.
-
Linearity: If the plot curves, it suggests partial inhibition.[5] 4-propoxy derivatives should yield linear plots (Full Inhibition).
-
Section 5: Mechanistic Visualization
ALDH1A3 Inhibition Pathway
The following diagram illustrates how alkoxy-benzaldehydes interrupt the Retinoic Acid signaling pathway, a key driver in cancer stem cell differentiation and proliferation.
Figure 2: Mechanism of Action for ALDH1A3 inhibition.[5][6] The inhibitor prevents the conversion of Retinal to Retinoic Acid, halting downstream oncogenic signaling.
References
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Source: MDPI / PubMed Central URL:[Link] Relevance: Establishes the benzyloxy/alkoxy-benzaldehyde scaffold as a potent ALDH1A3 inhibitor for cancer therapy.
-
Substituent effect of benzaldehydes on tyrosinase inhibition. Source: PubMed / Elsevier URL:[Link] Relevance: Defines the SAR where 4-alkoxy substituents convert benzaldehydes from partial to full tyrosinase inhibitors.
-
Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Source: PubMed Central URL:[Link] Relevance: Provides quantitative MIC data and extraction protocols for naturally occurring alkoxy-benzaldehydes.
-
Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Source: PubMed Central URL:[Link] Relevance: Explains the redox-active mechanism of benzaldehydes against fungal pathogens.
Sources
- 1. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: 4-Ethoxy-3-propylbenzaldehyde as a Synthetic Intermediate
[1]
Executive Summary
4-Ethoxy-3-propylbenzaldehyde (CAS: 883540-86-1) is a specialized aromatic aldehyde characterized by its specific lipophilic substitution pattern (4-ethoxy, 3-propyl). Unlike common commodity aldehydes (e.g., vanillin, benzaldehyde), this intermediate offers a unique steric and electronic profile due to the combination of an electron-donating ethoxy group and a sterically significant propyl chain ortho to the alkoxy moiety.
This guide details the utility of 4-ethoxy-3-propylbenzaldehyde as a lipophilic scaffold in Structure-Activity Relationship (SAR) studies and material science. It provides validated protocols for its conversion into two high-value functional classes: secondary/tertiary amines (via reductive amination) and benzoic acid derivatives (via oxidation), serving as critical linkers in drug discovery pipelines targeting GPCRs and kinases where hydrophobic pocket occupancy is required.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 4-Ethoxy-3-propylbenzaldehyde |
| CAS Number | 883540-86-1 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Pale yellow to colorless oil (or low-melting solid) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Ethanol; Insoluble in Water |
| Stability | Air-sensitive (susceptible to auto-oxidation to benzoic acid); Store under Nitrogen at 2-8°C |
Handling Precaution: As with most electron-rich benzaldehydes, this compound is prone to air oxidation. All synthetic manipulations should be performed under an inert atmosphere (Argon or Nitrogen).
Synthetic Utility & Mechanism[2][3]
The strategic value of 4-ethoxy-3-propylbenzaldehyde lies in its ability to introduce a "Vanillin-like" core without the metabolic liability of a free phenol or the high polarity of a methoxy group. The 3-propyl group adds significant lipophilicity (
Key Reaction Pathways
-
Reductive Amination: Direct coupling with amines to form benzylamine pharmacophores.
-
Pinnick Oxidation: Conversion to the corresponding benzoic acid for amide coupling.
-
Knoevenagel Condensation: Synthesis of styrene derivatives for material applications (e.g., liquid crystals).
Detailed Experimental Protocols
Protocol A: Reductive Amination (Synthesis of Lipophilic Benzylamines)
Objective: To couple 4-ethoxy-3-propylbenzaldehyde with a secondary amine (e.g., N-methylpiperazine or morpholine) to create a tertiary amine linkage. This is a standard workflow for generating CNS-active library compounds.
Mechanistic Insight: The reaction proceeds via an iminium ion intermediate. The use of Sodium Triacetoxyborohydride (STAB) allows for the selective reduction of the iminium species in the presence of the aldehyde, minimizing over-reduction to the benzyl alcohol.
Reagents:
-
4-Ethoxy-3-propylbenzaldehyde (1.0 equiv)[1]
-
Amine (e.g., Morpholine, 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (Cat., 1-2 drops)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration)
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxy-3-propylbenzaldehyde (1.92 g, 10 mmol) in anhydrous DCE (100 mL).
-
Amine Addition: Add the amine (11 mmol) followed by glacial acetic acid (0.1 mL). Stir at room temperature for 30 minutes under Nitrogen. Note: Formation of the imine/iminium species is often indicated by a slight color change.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (2.97 g, 14 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS. The aldehyde peak should disappear.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
Expected Yield: 85–95%
Protocol B: Pinnick Oxidation (Synthesis of 4-Ethoxy-3-propylbenzoic Acid)
Objective: To oxidize the aldehyde to the carboxylic acid without affecting the ether linkage or the alkyl chain. This acid is a versatile building block for amide coupling reactions (e.g., in fragment-based drug design).
Reagents:
-
4-Ethoxy-3-propylbenzaldehyde (1.0 equiv)[1]
-
Sodium Chlorite (NaClO₂) (1.5 equiv)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 equiv)
-
2-Methyl-2-butene (Scavenger, 5.0 equiv)
-
Solvent: t-Butanol / Water (3:1)
Step-by-Step Procedure:
-
Preparation: Dissolve 4-ethoxy-3-propylbenzaldehyde (1.92 g, 10 mmol) and 2-methyl-2-butene (5.3 mL, 50 mmol) in t-butanol (30 mL).
-
Oxidant Solution: In a separate beaker, dissolve NaClO₂ (1.36 g, 15 mmol) and NaH₂PO₄ (1.80 g, 15 mmol) in water (10 mL).
-
Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution over 20 minutes at room temperature. The reaction is slightly exothermic; a water bath may be used to maintain ambient temperature.
-
Monitoring: Stir vigorously for 2–4 hours. The pale yellow color of the aldehyde should fade to colorless or white precipitate.
-
Workup: Acidify the mixture to pH ~3 using 1N HCl. Extract with Ethyl Acetate (3 x 50 mL).
-
Isolation: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The product, 4-ethoxy-3-propylbenzoic acid , is typically obtained as a white solid. Recrystallize from Hexanes/EtOAc if necessary.
Expected Yield: >90%
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways from the core aldehyde intermediate, highlighting its versatility in generating both amine (basic) and acid (acidic) scaffolds.
Figure 1: Divergent synthetic workflow for 4-Ethoxy-3-propylbenzaldehyde utilizing Reductive Amination (Top) and Pinnick Oxidation (Bottom).[2]
Applications in Drug Discovery[6]
Structure-Activity Relationship (SAR) Modulation
In medicinal chemistry, the 4-ethoxy-3-propyl motif serves as a specific probe for hydrophobic pockets.
-
Ethoxy Group: Provides a hydrogen bond acceptor but is more lipophilic than a methoxy group. It can fill small hydrophobic crevices that a methoxy group cannot.
-
Propyl Group: A flexible lipophilic chain. It is often used to probe the depth of a binding pocket (e.g., in GPCRs or PDE inhibitors). If a methyl group is too small and a phenyl group is too rigid, the propyl chain offers the ideal "Goldilocks" zone of steric bulk and flexibility.
Comparative Analogs
This molecule is structurally related to intermediates used in the synthesis of PDE5 inhibitors (e.g., Vardenafil analogs), where the alkoxy and alkyl substitution pattern on the phenyl ring is critical for potency and selectivity against PDE6.
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Reductive Amination)
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
-
Synthetic Methodology (Pinnick Oxidation)
-
Balbs, M., Furstner, A. (1999). The Pinnick Oxidation of Aldehydes. Tetrahedron, 55, 13258.
-
-
Contextual Application (Flavor/Fragrance & Scaffolds)
-
Flavor and Fragrance Intermediates. ChemScene.
-
Sources
- 1. molcore.com [molcore.com]
- 2. US20100048897A1 - Process for the preparation of sildenafil and intermediates thereof - Google Patents [patents.google.com]
- 3. 883540-86-1・4-Ethoxy-3-propylbenzaldehyde・4-Ethoxy-3-propylbenzaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. 883540-86-1|4-Ethoxy-3-propylbenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 2680732-73-2_CAS号:2680732-73-2_3-(2-Chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid - 化源网 [chemsrc.com]
A Multi-modal Purification Strategy for Crude 4-Ethoxy-3-propylbenzaldehyde
An Application Note for Drug Development Professionals
Abstract 4-Ethoxy-3-propylbenzaldehyde is a key intermediate in the synthesis of various high-value molecules within the pharmaceutical and fine chemical industries. Achieving high purity of this compound is critical for downstream applications, ensuring reaction efficiency, and minimizing side-product formation. This application note provides a comprehensive guide to the purification of crude 4-Ethoxy-3-propylbenzaldehyde, detailing a multi-modal approach from initial impurity profiling to high-purity polishing. We will explore the causality behind experimental choices in distillation, recrystallization, chemical extraction, and chromatography, providing researchers with robust, field-proven protocols.
Introduction: The Purification Challenge
The synthesis of 4-Ethoxy-3-propylbenzaldehyde, typically involving etherification of a phenolic precursor and subsequent formylation (or vice versa), often yields a crude product contaminated with unreacted starting materials, reagents, and reaction byproducts. The nature and quantity of these impurities dictate the optimal purification strategy. A failure to adequately purify the aldehyde can lead to the formation of complex impurity profiles in subsequent synthetic steps, complicating final product isolation and potentially impacting biological activity or safety profiles.
This guide is structured to provide a logical workflow, enabling scientists to select the most appropriate technique based on the characteristics of their crude material and the desired final purity.
Initial Analysis and Impurity Profiling
Before any purification attempt, a thorough analysis of the crude material is paramount. This initial assessment informs the selection of the most effective purification method.
Common Impurities:
-
Unreacted Starting Materials: e.g., 3-propyl-4-hydroxybenzaldehyde, isovanillin derivatives.
-
Etherification Reagents: e.g., residual ethylating agents like bromoethane or diethyl sulfate.
-
Over-alkylation or Side-reaction Products: Structurally similar compounds that can be difficult to separate.
-
Oxidation Product: 4-Ethoxy-3-propylbenzoic acid, formed by exposure of the aldehyde to air.
Analytical Protocol:
-
Thin-Layer Chromatography (TLC): A rapid method to visualize the number of components. A starting mobile phase of 20-30% ethyl acetate in hexanes is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and assessing semi-quantitative purity.
-
¹H NMR Spectroscopy: Provides structural confirmation of the desired product and helps identify major impurities.
| Property | 4-Ethoxy-3-propylbenzaldehyde (Estimated) | Notes |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogs like 4-propylbenzaldehyde (liquid)[1] and ethyl vanillin (solid). |
| Boiling Point | >290 °C at atmospheric pressure | High boiling point necessitates vacuum distillation. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, THF, Cyclohexane). Insoluble in water. |
Primary Purification Techniques: A Decision-Based Approach
The choice of the primary purification step depends largely on the physical state and overall purity of the crude product.
Workflow for Primary Purification
Caption: Decision workflow for primary purification.
Technique 1: Recrystallization
Recrystallization is the method of choice for crude products that are solid or can be induced to crystallize. It is highly effective at removing impurities with different solubility profiles.[2][3]
Causality: The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at low temperatures, while impurities remain either fully dissolved or insoluble at all temperatures.[2]
Protocol for Recrystallization from Cyclohexane: A procedure adapted from the purification of the related compound 4-ethoxy-3-methoxybenzaldehyde demonstrates the utility of non-polar solvents for this class of molecules.[4]
-
Solvent Selection: Place approximately 100 mg of crude material in a test tube. Add a potential solvent (e.g., cyclohexane, isopropanol, or a hexane/ethyl acetate mixture) dropwise. Heat the mixture while observing dissolution. An ideal solvent will dissolve the crude material when hot but show significant crystal formation upon cooling. Cyclohexane is an excellent starting point.[4]
-
Dissolution: In an appropriately sized flask, add the crude solid (e.g., 10 g). Add the selected solvent (e.g., cyclohexane, ~100 mL) and heat the mixture to boiling with stirring.[4] Add more solvent in small portions until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum to a constant weight.
-
Validation: Assess purity via melting point determination and HPLC analysis.
Technique 2: Vacuum Distillation
For crude products that are oils or low-melting-point solids, vacuum distillation is highly effective for separating compounds based on differences in boiling points.
Causality: Applying a vacuum lowers the boiling point of the compound, allowing it to distill at a lower temperature. This is crucial for high-boiling-point aldehydes, as it prevents thermal degradation that can occur at atmospheric pressure. A boiling point of 125–135°C at 0.1 mm Hg has been reported for the similar 4-ethoxy-3-methoxybenzaldehyde, suggesting our target compound will behave similarly.[4]
Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer in the distillation flask for smooth boiling.
-
Charge the Flask: Add the crude oil to the distillation flask, no more than two-thirds full.
-
Evacuation: Slowly apply vacuum from a vacuum pump, ensuring the system is stable. A cold trap between the apparatus and the pump is essential.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect fractions based on the boiling point at the operational pressure. Discard the initial low-boiling forerun, which contains volatile impurities. Collect the main fraction corresponding to the 4-Ethoxy-3-propylbenzaldehyde.
-
Termination: Once the main fraction is collected and the temperature begins to rise or drop, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.
-
Validation: Analyze the collected fraction(s) by GC-MS and ¹H NMR to confirm purity and identity.
Secondary & Polishing Purification Techniques
When primary methods are insufficient to achieve the desired purity, or when specific impurities are present, more selective techniques are required.
Bisulfite Adduct Formation: Selective Aldehyde Extraction
This classical chemical method provides exquisite selectivity for aldehydes and some reactive ketones, making it ideal for removing non-aldehydic impurities.[5][6]
Causality: The nucleophilic bisulfite anion reversibly adds to the electrophilic carbonyl carbon of the aldehyde, forming a water-soluble salt (the bisulfite adduct).[7] This adduct can be easily separated from water-insoluble organic impurities via liquid-liquid extraction. The reaction is reversible, and the aldehyde can be regenerated by adding a base or strong acid.[5]
Caption: Phase transfer of aldehyde via bisulfite adduct formation.
Protocol for Bisulfite Extraction:
-
Dissolution: Dissolve the impure aldehyde in a suitable solvent like methanol or diethyl ether in a separatory funnel.
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the funnel vigorously for 30-60 seconds.[5] Vent frequently. Allow the layers to separate.
-
Extraction: Drain the lower aqueous layer containing the bisulfite adduct. Wash the remaining organic layer with another portion of the NaHSO₃ solution to ensure complete extraction of the aldehyde. Combine the aqueous extracts.
-
Back-Wash: Wash the combined aqueous layers with a fresh portion of organic solvent (e.g., diethyl ether) to remove any co-extracted impurities.
-
Regeneration: Place the purified aqueous layer in a flask and, with good stirring, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic.[7] This will regenerate the aldehyde, which will often precipitate or form an oily layer.
-
Final Isolation: Extract the regenerated aldehyde from the aqueous mixture using several portions of a clean organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Flash Column Chromatography
For achieving the highest levels of purity (>99.5%), flash column chromatography is the definitive technique.
Causality: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. The polarity of the target compound relative to its impurities determines the solvent system required for effective separation.
Protocol for Flash Chromatography:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system. A good system will provide a retention factor (Rƒ) of ~0.3 for the target compound and good separation from all impurities. Start with hexane/ethyl acetate mixtures.[8]
-
Expert Insight: Avoid using alcohol-based solvents like methanol if possible. Silica gel is slightly acidic and can catalyze the formation of hemiacetals between the aldehyde and the alcohol, leading to streaking and poor separation. If an alcohol is necessary for elution, add a small amount of triethylamine (~0.1%) to the mobile phase to neutralize the silica surface.[8]
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the semi-purified material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the highly purified 4-Ethoxy-3-propylbenzaldehyde.
Purity Assessment and Quality Control
Final purity must be confirmed using high-resolution analytical techniques.
| Technique | Purpose | Example Parameters |
| HPLC | Quantitative purity analysis, detection of non-volatile impurities. | Column: C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm).[9]Mobile Phase: Gradient of Water (A) and Acetonitrile (B).[9]Detector: UV at 254 nm and 280 nm. |
| GC-MS | Purity analysis, detection of volatile impurities, and confirmation of mass. | Column: Capillary column with a non-polar stationary phase (e.g., SE-30).[10]Carrier Gas: Helium.[10]Program: Temperature gradient (e.g., 150°C to 260°C).[10] |
| ¹H and ¹³C NMR | Unambiguous structural confirmation and identification of impurities. | Solvent: CDCl₃. |
| Melting Point | A sharp melting point range indicates high purity for solid samples. | Compare to a reference standard if available. |
Conclusion
The purification of crude 4-Ethoxy-3-propylbenzaldehyde is a critical step in its utilization as a chemical intermediate. There is no single "best" method; rather, an integrated, multi-modal approach tailored to the specific impurity profile is required. By first characterizing the crude material, a researcher can make an informed choice between robust primary techniques like vacuum distillation or recrystallization. For challenging separations or to achieve the highest purity required in drug development, selective chemical extraction via a bisulfite adduct or final polishing by flash column chromatography are powerful tools. Each step must be validated with appropriate analytical methods to ensure the final product meets the stringent quality requirements of the pharmaceutical industry.
References
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Matos, F. J. A., et al. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1728. [Link]
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Organic Syntheses Procedure. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Organic Syntheses. [Link]
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Kizilkaya, R., et al. (2021). 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 209–212. [Link]
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National Center for Biotechnology Information. (n.d.). 4-ethoxy-3-methoxybenzaldehyde. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-ethoxy-3-hydroxybenzaldehyde. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube. [Link]
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StudyCorgi. (2022). Recrystallization of Benzoic Acid, Acetanilide, and Naphthalene for Purity Assessment. StudyCorgi. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. PubChem. Retrieved from [Link]
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Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56775. [Link]
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ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Propylbenzaldehyde. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methylbenzaldehyde. PubChem. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
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Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1365-1372. [Link]
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ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]
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ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde? ResearchGate. [Link]
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Harris, E. B. J., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1161-1166. [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-Ethoxy-3-propylbenzaldehyde
Introduction: The Versatility of a Substituted Benzaldehyde in Synthetic Chemistry
4-Ethoxy-3-propylbenzaldehyde is a polysubstituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The interplay of its electron-donating ethoxy group, the moderately activating propyl substituent, and the reactive aldehyde functionality makes it a versatile scaffold for generating diverse molecular architectures. The ethoxy group at the para position enhances the electron density of the aromatic ring, influencing the reactivity of the aldehyde and the benzene ring itself. The propyl group at the meta position provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of derivative compounds.
This guide provides an in-depth exploration of key derivatization reactions of 4-ethoxy-3-propylbenzaldehyde, offering detailed protocols and the underlying chemical principles for each transformation. The protocols are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the necessary tools to leverage this compound in their synthetic endeavors. For context, a common synthetic route to 4-ethoxy-3-propylbenzaldehyde involves the alkylation of a suitable phenolic precursor followed by formylation or oxidation of a corresponding benzyl alcohol.[1][2]
Core Derivatization Strategies: A Practical Overview
The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of chemical transformations. This section details the application of several key reactions to 4-ethoxy-3-propylbenzaldehyde, providing both the "how" and the "why" behind each protocol.
Figure 1: Key derivatization reactions of 4-Ethoxy-3-propylbenzaldehyde.
Carbon-Carbon Bond Forming Reactions
a) The Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.[3][4] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.[4]
Protocol: Synthesis of Ethyl 3-(4-ethoxy-3-propylphenyl)acrylate via Wittig Reaction
This protocol describes the reaction of 4-ethoxy-3-propylbenzaldehyde with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to yield the corresponding (E)-alkene.[5][6]
Materials:
-
4-Ethoxy-3-propylbenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene, anhydrous
-
Hexanes
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxy-3-propylbenzaldehyde (1.0 eq.) and (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Causality: The use of a stabilized ylide and elevated temperature favors the formation of the thermodynamically more stable (E)-isomer. Triphenylphosphine oxide is poorly soluble in hexanes, allowing for its precipitation and removal.
b) Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic aldehyde and a ketone.[3][7] This reaction is particularly useful for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and other biologically active molecules.[8][9][10]
Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-ethoxy-3-propylphenyl)prop-2-en-1-one
This protocol details the reaction of 4-ethoxy-3-propylbenzaldehyde with 4-hydroxyacetophenone in the presence of a base.[2][11]
Materials:
-
4-Ethoxy-3-propylbenzaldehyde
-
4-Hydroxyacetophenone
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Dissolve 4-ethoxy-3-propylbenzaldehyde (1.0 eq.) and 4-hydroxyacetophenone (1.0 eq.) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to a pH of 2-3.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Causality: The base deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the aldehyde. The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to form the conjugated enone system of the chalcone.
c) Knoevenagel Condensation: Access to Cyanoacrylates and Malonates
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base such as piperidine.[12][13] This reaction is highly efficient for creating carbon-carbon double bonds with electron-withdrawing groups.
Protocol: Synthesis of Ethyl 2-cyano-3-(4-ethoxy-3-propylphenyl)acrylate
This protocol describes the condensation of 4-ethoxy-3-propylbenzaldehyde with ethyl cyanoacetate.[8][9][12][14]
Materials:
-
4-Ethoxy-3-propylbenzaldehyde
-
Ethyl cyanoacetate
-
Ethanol
-
Piperidine
Procedure:
-
In a round-bottom flask, dissolve 4-ethoxy-3-propylbenzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with dilute HCl to remove the piperidine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography.
Causality: Piperidine is a sufficiently strong base to deprotonate the active methylene group of ethyl cyanoacetate, forming a carbanion that attacks the aldehyde. The subsequent dehydration is driven by the formation of a highly conjugated system.
Heteroatom Functionalization
a) Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[15] The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation.[15]
Protocol: Synthesis of N-benzyl-1-(4-ethoxy-3-propylphenyl)methanamine
This protocol outlines the reaction of 4-ethoxy-3-propylbenzaldehyde with benzylamine.
Materials:
-
4-Ethoxy-3-propylbenzaldehyde
-
Benzylamine
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve 4-ethoxy-3-propylbenzaldehyde (1.0 eq.) and benzylamine (1.1 eq.) in DCE or DCM in a round-bottom flask. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The mild nature of NaBH(OAc)₃ allows for the selective reduction of the iminium ion intermediate in the presence of the starting aldehyde. The reaction is often carried out as a one-pot procedure.
b) Schiff Base Formation: Synthesis of Imines
The condensation of an aldehyde with a primary amine yields a Schiff base (or imine).[16][17][18][19] This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.
Protocol: Synthesis of (E)-N-(4-ethoxy-3-propylbenzylidene)aniline
This protocol describes the formation of a Schiff base from 4-ethoxy-3-propylbenzaldehyde and aniline.
Materials:
-
4-Ethoxy-3-propylbenzaldehyde
-
Aniline
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-ethoxy-3-propylbenzaldehyde (1.0 eq.) and aniline (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours. The formation of the product can often be observed as a color change or the precipitation of a solid.
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by vacuum filtration and wash with cold ethanol.
-
If no solid forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. The removal of water, either by azeotropic distillation or by a dehydrating agent, is crucial for achieving high yields.
Oxidation and Reduction of the Aldehyde Group
a) Oxidation to Carboxylic Acid
Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant for this transformation.[13][20][21][22][23]
Protocol: Synthesis of 4-Ethoxy-3-propylbenzoic Acid
Materials:
-
4-Ethoxy-3-propylbenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone and Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-ethoxy-3-propylbenzaldehyde in a mixture of acetone and water.
-
Cool the solution in an ice bath and slowly add a solution of KMnO₄ in water with vigorous stirring. The reaction is exothermic.
-
Continue stirring at room temperature until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Add a saturated solution of sodium bisulfite to quench the excess KMnO₄ and dissolve the MnO₂.
-
Remove the acetone under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.
Causality: The permanganate ion is a strong oxidizing agent that readily converts the aldehyde to a carboxylate salt under basic or neutral conditions. Acidification then protonates the carboxylate to yield the free carboxylic acid.
b) Reduction to Benzyl Alcohol
Aldehydes are easily reduced to primary alcohols. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose, as it does not reduce other functional groups like esters or carboxylic acids.[24][25]
Protocol: Synthesis of (4-Ethoxy-3-propylphenyl)methanol
Materials:
-
4-Ethoxy-3-propylbenzaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-ethoxy-3-propylbenzaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (0.3 eq.) in small portions with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully add dilute HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude benzyl alcohol, which can be purified by column chromatography if necessary.
Causality: The hydride ion (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent or during the acidic workup to give the alcohol.
Data Presentation: Expected Analytical Characteristics
The following tables summarize the expected analytical data for the starting material and its derivatives. The ¹H and ¹³C NMR chemical shifts are predicted based on known values for similar structures and substituent effects. Mass spectrometry fragmentation patterns are based on common fragmentation pathways for these classes of compounds.[7][26]
Table 1: Predicted ¹H NMR Data (δ, ppm) in CDCl₃
| Compound | Ar-H | -CHO/-CH=/-CH₂-N | -OCH₂CH₃ | -CH₂CH₂CH₃ | Other |
| 4-Ethoxy-3-propylbenzaldehyde | ~7.6 (d), ~7.5 (s), ~6.9 (d) | ~9.8 (s) | ~4.1 (q), ~1.4 (t) | ~2.6 (t), ~1.6 (m), ~0.9 (t) | - |
| Ethyl 3-(4-ethoxy-3-propylphenyl)acrylate | ~7.4-6.8 (m) | ~7.6 (d, J≈16 Hz), ~6.3 (d, J≈16 Hz) | ~4.1 (q), ~1.4 (t) | ~2.6 (t), ~1.6 (m), ~0.9 (t) | ~4.2 (q, ester), ~1.3 (t, ester) |
| Chalcone Derivative | ~7.8-6.8 (m) | ~7.7 (d, J≈15 Hz), ~7.4 (d, J≈15 Hz) | ~4.1 (q), ~1.4 (t) | ~2.6 (t), ~1.6 (m), ~0.9 (t) | ~5.0-6.0 (br s, -OH) |
| Secondary Amine Derivative | ~7.3-6.7 (m) | ~3.7 (s) | ~4.0 (q), ~1.4 (t) | ~2.6 (t), ~1.6 (m), ~0.9 (t) | ~3.8 (s, N-CH₂-Ph) |
| 4-Ethoxy-3-propylbenzoic Acid | ~7.8 (d), ~7.7 (s), ~6.9 (d) | - | ~4.1 (q), ~1.4 (t) | ~2.7 (t), ~1.6 (m), ~0.9 (t) | >10 (br s, -COOH) |
| (4-Ethoxy-3-propylphenyl)methanol | ~7.2-6.8 (m) | ~4.6 (s) | ~4.0 (q), ~1.4 (t) | ~2.6 (t), ~1.6 (m), ~0.9 (t) | ~1.6-2.0 (br s, -OH) |
Table 2: Predicted ¹³C NMR Data (δ, ppm) in CDCl₃
| Compound | Ar-C | C=O/-CHO/C=C/-C-N | -OCH₂CH₃ | -CH₂CH₂CH₃ | Other |
| 4-Ethoxy-3-propylbenzaldehyde | ~155, 140, 130, 128, 126, 111 | ~191 | ~64, 15 | ~32, 24, 14 | - |
| Ethyl 3-(4-ethoxy-3-propylphenyl)acrylate | ~152-112 | ~167 (C=O), ~144, ~118 (C=C) | ~64, 15 | ~32, 24, 14 | ~60, 14 (ester) |
| Chalcone Derivative | ~160-112 | ~190 (C=O), ~142, ~122 (C=C) | ~64, 15 | ~32, 24, 14 | - |
| Secondary Amine Derivative | ~150-112 | ~55 | ~64, 15 | ~32, 24, 14 | ~54 (N-CH₂-Ph) |
| 4-Ethoxy-3-propylbenzoic Acid | ~158-112 | ~172 | ~64, 15 | ~32, 24, 14 | - |
| (4-Ethoxy-3-propylphenyl)methanol | ~150-112 | ~65 | ~64, 15 | ~32, 24, 14 | - |
Table 3: Expected Key GC-MS Fragmentation (m/z)
| Derivative Class | Parent Ion (M⁺) | Key Fragments | Fragmentation Rationale |
| Stilbene/Acrylate | Present | [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺ | Loss of ethoxy or carboethoxy group from ester. |
| Chalcone | Often strong | [M-Ar]⁺, [ArC≡O]⁺ | Cleavage at the α,β-unsaturated ketone system. |
| Benzylamine | May be weak | [M-ArCH₂]⁺, [ArCH₂]⁺ | Benzylic cleavage. |
| Benzoic Acid (as methyl ester) | Present | [M-OCH₃]⁺, [M-COOCH₃]⁺ | Loss of methoxy or carbomethoxy group. |
| Benzyl Alcohol (as TMS ether) | Often weak | [M-CH₃]⁺, [M-OTMS]⁺, [CH₂OTMS]⁺ | α-cleavage and loss of methyl or trimethylsiloxy group. |
Conclusion: A Gateway to Novel Chemical Entities
4-Ethoxy-3-propylbenzaldehyde represents a valuable and versatile starting material for the synthesis of a wide range of chemical entities. The derivatization reactions detailed in this guide provide a robust toolkit for researchers to explore the chemical space around this scaffold. The protocols and mechanistic insights offered herein are intended to serve as a foundation for the development of novel compounds with potential applications in drug discovery, materials science, and beyond. Careful consideration of the electronic and steric properties of this molecule will enable the rational design and efficient synthesis of new and valuable derivatives.
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Application Notes and Protocols for the Use of 4-Ethoxy-3-propylbenzaldehyde in Fragrance Research
Disclaimer: 4-Ethoxy-3-propylbenzaldehyde is a novel aromatic compound with limited publicly available data. This document provides a comprehensive framework for its synthesis, characterization, and evaluation in fragrance applications based on established principles of fragrance chemistry and safety assessment. The protocols outlined are intended as a guide for researchers and fragrance development professionals.
Introduction: The Olfactive Potential of Substituted Benzaldehydes
The benzaldehyde scaffold is a cornerstone of fragrance chemistry, with substitution patterns on the aromatic ring profoundly influencing its olfactory character. The archetypal benzaldehyde possesses a distinct bitter almond aroma.[1][2] Modifications, such as the introduction of alkoxy groups, can modulate this profile, often imparting sweet, floral, or spicy nuances. For instance, the addition of a hydroxyl and a methoxy group yields vanillin, the iconic sweet and creamy aroma of vanilla. Its ethyl analog, 4-ethoxy-3-methoxybenzaldehyde (ethyl vanillin), offers a more potent and creamier vanilla profile.
This guide focuses on the systematic evaluation of a novel benzaldehyde derivative, 4-ethoxy-3-propylbenzaldehyde. By replacing the methoxy group of related structures with a propyl group, we can hypothesize a unique olfactory profile. The ethoxy group at the para position is expected to maintain a degree of sweetness, while the propyl group at the meta position could introduce novel aromatic, spicy, or even slightly fruity or green characteristics. A thorough investigation is required to elucidate its precise scent profile, performance, and safety for potential inclusion in the perfumer's palette.
Section 1: Synthesis and Characterization
A plausible synthetic route for 4-ethoxy-3-propylbenzaldehyde is proposed, followed by essential characterization protocols.
Proposed Synthesis Pathway
A multi-step synthesis starting from a commercially available precursor, such as 2-propylphenol, is a viable approach. The following pathway is a logical starting point for laboratory-scale synthesis.
Caption: Proposed synthetic workflow for 4-Ethoxy-3-propylbenzaldehyde.
Physicochemical and Spectroscopic Characterization Protocol
Objective: To confirm the identity and purity of the synthesized 4-Ethoxy-3-propylbenzaldehyde.
Methodology:
-
Purification: The crude product from synthesis should be purified using column chromatography or recrystallization to achieve a purity of >98%, as determined by Gas Chromatography (GC).
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A standard GC-MS system equipped with a non-polar or weakly polar capillary column (e.g., DB-5ms).[3]
-
Sample Preparation: Prepare a 1% solution of the purified compound in a suitable solvent (e.g., ethanol or dichloromethane).
-
Analysis: Inject the sample and acquire mass spectra of the eluting peaks.
-
Data Interpretation: The resulting mass spectrum should be analyzed to confirm the molecular weight and fragmentation pattern consistent with the structure of 4-Ethoxy-3-propylbenzaldehyde. The GC chromatogram will serve as a measure of purity.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation: The chemical shifts, splitting patterns, and integration values should be consistent with the proposed molecular structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Analysis: Acquire the IR spectrum of the purified compound.
-
Data Interpretation: Identify characteristic absorption bands for the aldehyde C=O stretch, aromatic C=C bonds, and C-O ether linkages.
-
| Property | Predicted/Expected Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in ethanol and other organic solvents |
Section 2: Olfactory Evaluation
A systematic sensory evaluation is crucial to define the odor profile of a new fragrance molecule.[5]
Odor Profile Characterization Protocol
Objective: To determine the primary and secondary odor characteristics of 4-Ethoxy-3-propylbenzaldehyde.
Panel: A trained sensory panel of at least five individuals with experience in fragrance evaluation.
Methodology:
-
Sample Preparation: Prepare a 10% solution of 4-Ethoxy-3-propylbenzaldehyde in high-purity, odorless ethanol.
-
Blotter Evaluation:
-
Dip fragrance blotters into the solution to a depth of 1 cm.[6]
-
Panelists will evaluate the scent from the blotters at three key time points to assess the different "notes":
-
Each panelist will independently record odor descriptors using a standardized fragrance vocabulary.
-
Odor Threshold Determination
Objective: To determine the lowest concentration at which the odor of 4-Ethoxy-3-propylbenzaldehyde is detectable.[8]
Methodology:
-
Serial Dilution: Prepare a series of dilutions of the compound in an odorless solvent (e.g., dipropylene glycol).
-
Triangle Test: Present panelists with three samples, two of which are the solvent blank and one containing the diluted compound. Panelists must identify the different sample.[8]
-
Data Analysis: The lowest concentration at which a statistically significant number of panelists can correctly identify the scented sample is determined as the odor threshold.
Section 3: Analytical Olfactometry
Gas Chromatography-Olfactometry (GC-O) is a powerful technique to identify which components of a complex mixture are odor-active.[9]
GC-O Analysis Protocol
Objective: To correlate the chemical structure of 4-Ethoxy-3-propylbenzaldehyde with its perceived odor.
Instrumentation: A GC system coupled with a mass spectrometer and an olfactometry port. The column effluent is split between the MS detector and the sniffing port.[9]
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Methodology:
-
Sample Injection: A diluted sample of 4-Ethoxy-3-propylbenzaldehyde is injected into the GC.
-
Olfactory Assessment: A trained assessor sniffs the effluent from the olfactometry port and records the time and a descriptor for any detected odor.
-
Data Correlation: The timing of the odor events is correlated with the peaks on the chromatogram, and the corresponding mass spectra are used for chemical identification. This confirms that the perceived odor is indeed from the target molecule and not from any impurities.
Section 4: Performance and Stability in Application
The stability of a fragrance ingredient is critical for its successful use in consumer products.[10]
Stability Testing Protocol
Objective: To evaluate the stability of 4-Ethoxy-3-propylbenzaldehyde in a representative product base (e.g., an Eau de Toilette) under various stress conditions.[11]
Methodology:
-
Sample Preparation:
-
Prepare a control sample of the unfragranced product base.
-
Prepare a test sample by incorporating 4-Ethoxy-3-propylbenzaldehyde at a typical concentration (e.g., 1%) into the product base.
-
-
Storage Conditions: Store aliquots of both the control and test samples under the following conditions for a period of 12 weeks:[12]
-
Evaluation Schedule: Evaluate the samples at time zero, 2, 4, 8, and 12 weeks.
-
Parameters to Assess:
-
Odor: Olfactory evaluation by a trained panel to detect any changes in scent profile or intensity.[11]
-
Color: Visual assessment of any color changes.
-
pH: Measurement of the product's pH.
-
Chemical Purity: GC analysis of the fragrance concentration to quantify any degradation.
-
| Condition | Time Point | Odor Assessment | Color Change | pH | Concentration (% of Initial) |
| 40°C | 0 weeks | Baseline | None | 6.5 | 100% |
| 12 weeks | |||||
| 25°C (Light) | 0 weeks | Baseline | None | 6.5 | 100% |
| 12 weeks | |||||
| 4°C | 0 weeks | Baseline | None | 6.5 | 100% |
| 12 weeks | |||||
| UV Exposure | 0 weeks | Baseline | None | 6.5 | 100% |
| 12 weeks |
Section 5: Safety and Regulatory Considerations
A thorough safety assessment is mandatory before a new ingredient can be used in consumer products. The Research Institute for Fragrance Materials (RIFM) provides a comprehensive framework for this evaluation.[13][14]
Safety Assessment Workflow
Objective: To evaluate the potential human health and environmental risks of 4-Ethoxy-3-propylbenzaldehyde.
Methodology: The safety assessment should follow the RIFM's established process, which includes a tiered approach.[15]
Caption: Tiered workflow for the safety assessment of a new fragrance ingredient.
Key Endpoints for Evaluation: [13]
-
Genotoxicity: Initial screening using in vitro assays (e.g., Ames test).
-
Dermal Sensitization: Assessment using in vitro methods (e.g., Direct Peptide Reactivity Assay).
-
Photoirritation and Photoallergenicity: Evaluation if the molecule absorbs UV light.
-
Systemic Toxicity: Estimated based on exposure levels and read-across from structurally similar compounds.
-
Environmental Fate and Effects: Assessment of persistence, bioaccumulation, and toxicity (PBT).
Conclusion
The exploration of novel fragrance ingredients like 4-Ethoxy-3-propylbenzaldehyde is essential for the continued innovation of the fragrance industry. While its specific olfactory and performance characteristics are yet to be determined, the application of the systematic protocols outlined in this guide will enable a comprehensive evaluation. Through rigorous synthesis, characterization, sensory analysis, stability testing, and safety assessment, the potential of this and other new molecules can be fully and safely realized, offering new creative possibilities for perfumers.
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PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available from: [Link]
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D'Acampora Zellner, B., et al. (2017). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC - NIH. Available from: [Link]
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Research Institute for Fragrance Materials. Safety Assessment Program. Available from: [Link]
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Integrated Liner Technologies. Fragrance Stability Testing. Available from: [Link]
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PerfumersWorld. GCMS Analysis. Available from: [Link]
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Academia.edu. (PDF) Essentials in fragrance evaluation. Available from: [Link]
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Boelens, H. Some Aspects of Qualitative Structure-Odor Relationships. Available from: [Link]
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Api, A. M., et al. (2015). Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. Food and Chemical Toxicology. Available from: [Link]
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Orchadia Solutions. Fragrance Stability. Available from: [Link]
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Belsito, D., et al. (2007). The safety assessment of fragrance materials. Regulatory Toxicology and Pharmacology. Available from: [Link]
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D'Acampora Zellner, B., et al. (2017). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC - NIH. Available from: [Link]
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protocol for reductive amination of 4-Ethoxy-3-propylbenzaldehyde
Application Note: Optimized Reductive Amination of 4-Ethoxy-3-propylbenzaldehyde
Abstract & Strategic Overview
This application note details a robust protocol for the reductive amination of 4-Ethoxy-3-propylbenzaldehyde with primary or secondary amines.
This specific substrate presents two distinct synthetic challenges that distinguish it from a standard benzaldehyde reduction:
-
Electronic Deactivation: The para-ethoxy group acts as a strong electron-donating group (EDG), reducing the electrophilicity of the carbonyl carbon. This slows the initial nucleophilic attack by the amine.
-
Steric Hindrance: The ortho-propyl chain creates significant steric bulk around the carbonyl center, potentially inhibiting the formation of the tetrahedral hemiaminal intermediate.
To overcome these barriers, this protocol utilizes Sodium Triacetoxyborohydride (STAB) in a "one-pot" procedure. STAB is selected over Sodium Cyanoborohydride (
Scientific Foundation & Mechanism[1]
The reductive amination proceeds through two equilibrium steps followed by an irreversible reduction.
-
Hemiaminal Formation: The amine attacks the carbonyl carbon.[1] For 4-Ethoxy-3-propylbenzaldehyde, this step is rate-limiting due to the ortho-propyl steric clash.
-
Imine Dehydration: Loss of water yields the imine (Schiff base). Acid catalysis (AcOH) is critical here to protonate the hydroxyl group, making it a better leaving group.
-
Selective Reduction: STAB delivers a hydride to the protonated iminium ion.
Why STAB? STAB is sterically crowded and electron-deficient (due to acetoxy groups). It reacts negligible with the electron-rich aldehyde but reacts rapidly with the more electrophilic protonated imine. This "chemoselectivity" allows the reducing agent to be present during imine formation without reducing the starting material to the alcohol.
Visualizing the Reaction Pathway
Caption: Mechanistic flow of reductive amination. Note the critical intermediate imine formation which must be favored over direct aldehyde reduction.[2]
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equivalents (eq.) | Notes |
| 4-Ethoxy-3-propylbenzaldehyde | Limiting Reagent | 1.0 | Purity >98% recommended.[3] |
| Amine ( | Nucleophile | 1.1 – 1.2 | Slight excess drives equilibrium. |
| Sodium Triacetoxyborohydride | Reducing Agent | 1.4 – 1.5 | Moisture sensitive; add as solid. |
| Acetic Acid (AcOH) | Catalyst | 1.0 | Promotes imine formation. |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M (Conc.) | Preferred for rate; THF is a greener alternative. |
Step-by-Step Methodology
Step 1: Solvation and Activation
-
In a clean, dry reaction vessel (round-bottom flask or vial) equipped with a magnetic stir bar, dissolve 4-Ethoxy-3-propylbenzaldehyde (1.0 eq) in DCE (or THF).
-
Add the Amine (1.1 eq).[4]
-
Add Acetic Acid (1.0 eq).
-
Expert Insight: The solution may warm slightly. Stir for 15–30 minutes before adding the reducing agent. This "pre-complexation" period helps overcome the steric hindrance of the propyl group, allowing the hemiaminal equilibrium to establish.
-
Step 2: Reduction 4. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in a single portion.
- Observation: Mild effervescence may occur.
- Seal the vessel under an inert atmosphere (
or Ar) if possible, though STAB is relatively stable in air. - Stir vigorously at Room Temperature (20–25°C) .
- Duration: Due to the electron-rich nature of the aldehyde, reaction times may range from 4 to 16 hours .
Step 3: Monitoring (IPC) 7. Check reaction progress via TLC or HPLC after 4 hours.
- Target: Disappearance of the aldehyde peak.
- Note: If aldehyde persists after 16 hours, add an additional 0.5 eq of STAB.
Step 4: Workup & Isolation
8. Quench: Slowly add saturated aqueous
- Critical: Ensure pH is basic (>8) to liberate the free amine.
- Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (
). - Wash: Combine organic layers and wash with brine.
- Dry: Dry over anhydrous
or , filter, and concentrate in vacuo.
Troubleshooting & Optimization Logic
Use the following logic tree to diagnose issues during the synthesis.
Caption: Decision matrix for optimizing reaction conditions based on intermediate analysis.
Quality Control Specifications
For drug development applications, the isolated amine must meet the following criteria:
-
1H NMR: Diagnostic shift of the benzylic protons (
). The aldehyde proton signal ( ppm) must be absent. -
Purity (HPLC): >95% area.
-
Residual Solvents: DCE is a Class 1 solvent (ICH Q3C) and must be removed to <5 ppm. If this is a late-stage synthesis, consider substituting DCE with THF or 2-MeTHF.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[4][1][5] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Gribble, G. W. (1998). Sodium triacetoxyborohydride. Encyclopedia of Reagents for Organic Synthesis.
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents. Organic Reactions, 59, 1-714.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Ethoxy-3-propylbenzaldehyde Synthesis
Executive Summary & Strategic Route Selection
User Goal: Maximize yield and purity of 4-Ethoxy-3-propylbenzaldehyde (CAS: N/A for specific isomer, analogous to Ethyl Vanillin derivatives).
Chemical Logic: The synthesis of 4-Ethoxy-3-propylbenzaldehyde presents a classic regioselectivity challenge. You have two directing groups on the benzene ring:[1]
-
Ethoxy group (-OEt): Strong activator, ortho/para director.[2]
-
Propyl group (-nPr): Weak activator, ortho/para director.[2]
To achieve the highest yield, you must utilize the Electronic Dominance Principle . The alkoxy group is a significantly stronger activator than the alkyl group. Therefore, the formyl group (-CHO) will be directed para to the ethoxy group.
Recommended Workflow (The "Golden Route"): We advise against direct formylation of 2-propylphenol (Reimer-Tiemann) due to poor yields (<40%) and tar formation.[2] Instead, use a Stepwise Functionalization Strategy :
-
O-Alkylation: Lock the phenol as an ether (1-ethoxy-2-propylbenzene).[2]
-
Vilsmeier-Haack Formylation: Introduce the aldehyde with high regioselectivity.[2][3][4]
Visual Workflow (Pathway Logic)
The following diagram illustrates the critical decision points and the electronic directing effects that ensure the target isomer is the major product.
Caption: Figure 1. Stepwise synthesis pathway leveraging the strong directing effect of the ethoxy group to control regioselectivity during Vilsmeier-Haack formylation.
Detailed Protocol & Data
Step 1: O-Ethylation of 2-Propylphenol
Objective: Create the activated aromatic core.[2]
Protocol:
-
Dissolve 2-propylphenol (1.0 eq) in DMF (5 mL/g substrate).
-
Add Potassium Carbonate (K₂CO₃) (1.5 eq). Note: Use anhydrous, finely ground base.
-
Add Ethyl Bromide (1.2 eq) dropwise at room temperature.
-
Heat to 60°C for 4–6 hours.
-
Workup: Quench with water, extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with 1M NaOH (to remove unreacted phenol).[2]
Yield Optimization Data:
| Solvent | Base | Temperature | Yield (%) | Notes |
| Acetone | K₂CO₃ | Reflux (56°C) | 78% | Slow reaction time (12h+).[2] |
| DMF | K₂CO₃ | 60°C | 96% | Recommended.[2] Fast & Complete. |
| Ethanol | NaOH | Reflux | 85% | Risk of side reactions (Claisen).[2] |
Step 2: Vilsmeier-Haack Formylation
Objective: Install the aldehyde group at the 4-position.
Protocol:
-
Preparation of Vilsmeier Reagent: In a dry flask under N₂, cool DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Critical: Maintain temp < 10°C to avoid thermal decomposition.[2] Stir for 30 mins until a white/yellow precipitate (iminium salt) forms.
-
Addition: Dissolve 1-ethoxy-2-propylbenzene (from Step 1) in minimal DMF and add dropwise to the reagent at 0°C.
-
Reaction: Warm to 80°C and stir for 4 hours.
-
Hydrolysis (Crucial Step): Pour the reaction mixture into crushed ice/water containing Sodium Acetate (buffer). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
Troubleshooting Center (Q&A)
Category: Low Yield & Incomplete Reaction
Q: My Vilsmeier reaction stalled at 50% conversion. Adding more POCl₃ didn't help. Why? A: The Vilsmeier reagent is moisture-sensitive.[2] If your DMF was "wet" (contains water), the POCl₃ hydrolyzes into phosphoric acid before forming the active electrophile.
-
Fix: Dry your DMF over 4Å molecular sieves for 24 hours before use. Ensure the POCl₃ bottle is fresh and not fuming excessively (white crust indicates hydrolysis).[2]
Q: I am getting a low yield in Step 1 (Ethylation). The starting material remains. A: This is often due to the "Potassium Effect." K₂CO₃ requires a polar aprotic solvent to solubilize the phenoxide anion effectively.[2]
-
Fix: Switch from Acetone to DMF or DMSO. If you must use Acetone, add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to activate the ethyl bromide.[2]
Category: Impurity Profile[1]
Q: I see a secondary spot on TLC just below my product. What is it? A: This is likely the regioisomer where formylation occurred para to the propyl group (position 5) rather than the ethoxy group.
-
Analysis: The ethoxy group is a stronger director, so the 4-isomer (target) should be >90%.
-
Purification: These isomers often separate well via recrystallization in Hexane/Ethanol (9:[2]1) because the para-ethoxy aldehyde is more crystalline.[2]
Q: My product is dark brown/black tar. A: This indicates thermal polymerization or harsh hydrolysis.[2]
-
Fix: Do not exceed 80°C during the Vilsmeier heating step. During workup, ensure the hydrolysis is done in ice water. If the solution becomes too acidic and hot, the aldehyde can polymerize. Neutralize with Sodium Acetate or NaHCO₃ to pH 6-7.[2]
Category: Analytical Validation
Q: How do I confirm I have the correct isomer without a crystal structure? A: Use NOE (Nuclear Overhauser Effect) NMR .
-
Irradiate the aldehyde proton (~9.8 ppm).[2]
-
Target Isomer: You should see an enhancement of the aromatic proton at position 5 (ortho to CHO) and potentially the ethoxy protons. You should not see enhancement of the propyl group protons if the aldehyde is para to the ethoxy.
References
-
Vilsmeier-Haack Reaction Mechanism & Conditions
-
Alkylation of Phenols (Yield Optimization)
-
Regioselectivity in Formylation
-
Synthesis of Alkoxybenzaldehydes (General Method)
Sources
- 1. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents [patents.google.com]
- 2. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Ethoxy-3-propylbenzaldehyde Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Side Products & Impurity Profiling[1]
Executive Summary & Reaction Logic
4-Ethoxy-3-propylbenzaldehyde is a critical intermediate in the synthesis of pharmaceuticals and high-value fragrance compounds.[1] While several routes exist, the most robust and scalable method involves the O-ethylation of 4-hydroxy-3-propylbenzaldehyde (via Williamson Ether Synthesis).[1]
This guide focuses on this primary route while addressing impurities arising from alternative pathways (e.g., Vilsmeier-Haack).[1] The synthesis relies on the nucleophilic attack of the phenoxide ion on an ethyl halide. The technical challenge lies in balancing conversion rates against the degradation of the sensitive aldehyde moiety under basic conditions.
Core Synthesis Pathway (Williamson Ether Synthesis)[1]
-
Precursor: 4-Hydroxy-3-propylbenzaldehyde[1]
-
Reagent: Ethyl Bromide (EtBr) or Diethyl Sulfate (Et₂SO₄)[1]
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)[1]
-
Solvent: DMF, Acetone, or Acetonitrile
Common Side Products & Impurities[1][2]
Understanding the "why" behind impurities is the first step to elimination. The following table categorizes the most frequent side products encountered during synthesis.
Impurity Profile Table
| Impurity Name | Structure / Origin | Cause | Detection (TLC/HPLC) |
| Unreacted Starting Material | 4-Hydroxy-3-propylbenzaldehyde | Incomplete reaction; Base exhaustion; Wet solvent (quenching alkoxide).[1] | Lower R_f than product (more polar due to -OH). |
| The "Acid" Impurity | 4-Ethoxy-3-propylbenzoic acid | Air Oxidation: Aldehydes oxidize to carboxylic acids upon prolonged exposure to air/light.[1] | Streaks on TLC; shifts retention time significantly in reverse-phase HPLC. |
| The "Cannizzaro" Pair | Benzyl Alcohol & Benzoic Acid derivatives | Base-Catalyzed Disproportionation: Strong base (NaOH) + Heat causes the aldehyde to self-react.[1] | Two distinct spots: one more polar (acid), one less polar (alcohol).[1] |
| Regioisomer (Ortho) | 2-Ethoxy-3-propylbenzaldehyde | Route-Specific (Vilsmeier): If synthesized via formylation of 1-ethoxy-2-propylbenzene, the aldehyde may attach ortho to the ethoxy group.[1] | Very close R_f to product; requires NMR to distinguish. |
| Elimination Byproduct | Ethene (Gas) | Side Reaction of Reagent: Base attacks the β-hydrogen of Ethyl Bromide instead of the phenol.[1] | Not visible in product, but consumes alkylating agent, stalling reaction. |
Troubleshooting Guide (Q&A)
Issue 1: "My product yield is low, and I see a large starting material spot on TLC."
Diagnosis: Incomplete Conversion due to "Stalled" Nucleophile.[1] Technical Insight: The phenoxide anion is the active species. If your solvent is "wet" (contains water), the hydroxide ions will solvate the phenoxide, reducing its nucleophilicity. Alternatively, you may have lost ethyl bromide to evaporation (bp ~38°C) before it could react.[1]
Corrective Protocol:
-
Switch Solvent: Use anhydrous DMF or Acetonitrile instead of Acetone. DMF promotes S_N2 reactions by solvating the cation (K+) while leaving the phenoxide anion "naked" and reactive.
-
Reagent Excess: Increase Ethyl Bromide equivalents to 1.5–2.0 eq. Add it in two portions to account for evaporative loss.
-
Catalysis: Add a pinch of Potassium Iodide (KI) (Finkelstein condition). This converts EtBr to EtI in situ, which is a superior electrophile.
Issue 2: "The product is a dark oil instead of a crystalline solid / Melting point is depressed."
Diagnosis: Oxidative Degradation or Polymerization.[1] Technical Insight: Benzaldehydes are air-sensitive.[1][2] In the presence of base and oxygen, they oxidize to benzoic acids (solids) or form dark condensation polymers.
Corrective Protocol:
-
Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.
-
Acid Wash: During workup, ensure you wash the organic layer with Saturated NaHCO₃ (removes benzoic acid impurities) and then Dilute NaOH (removes unreacted phenol starting material).[1]
-
Recrystallization: If solid, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.[1] If oil, perform a rapid column filtration through a silica plug to remove dark polymers.
Issue 3: "I see a spot very close to my product that won't separate."
Diagnosis: Regioisomer Contamination (If using Vilsmeier Route).[1] Technical Insight: If you synthesized the precursor via Vilsmeier-Haack formylation of 1-ethoxy-2-propylbenzene, you likely have ~5-10% of the ortho-isomer (2-ethoxy-3-propylbenzaldehyde).[1] This is difficult to separate via standard flash chromatography.[1]
Corrective Protocol:
-
Bisulfite Adduct Purification: Aldehydes form solid adducts with Sodium Bisulfite (NaHSO₃).[1]
-
Check Route: If this impurity is critical, switch to the Ethylation of 4-Hydroxy-3-propylbenzaldehyde route, which is regiospecific and avoids this isomer entirely.
Visualized Workflows
Pathway A: Reaction Mechanism & Side Products
This diagram illustrates the primary synthesis pathway and the divergence points for common impurities.
Caption: Reaction pathway showing the primary S_N2 mechanism and critical divergence points leading to oxidation and disproportionation impurities.
Pathway B: Troubleshooting Logic Flow
Use this decision tree to diagnose experimental failures rapidly.
Caption: Diagnostic flow for identifying impurities based on Thin Layer Chromatography (TLC) characteristics.
Optimized Experimental Protocol
Objective: Synthesis of 4-Ethoxy-3-propylbenzaldehyde with minimized side products.
Reagents:
-
4-Hydroxy-3-propylbenzaldehyde (1.0 eq)[1]
-
Ethyl Bromide (1.5 eq)[1]
-
Potassium Carbonate (2.0 eq, anhydrous, granular)
-
Potassium Iodide (0.1 eq, catalyst)
-
DMF (Dimethylformamide) - Anhydrous[1]
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen.[1][3]
-
Dissolution: Add 4-Hydroxy-3-propylbenzaldehyde (10 mmol) and anhydrous DMF (20 mL). Stir until dissolved.
-
Deprotonation: Add Potassium Carbonate (20 mmol). The mixture may turn yellow/orange (phenoxide formation).[1] Stir for 15 mins at Room Temp.
-
Alkylation: Add Potassium Iodide (1 mmol). Then, add Ethyl Bromide (15 mmol) dropwise via syringe.[1]
-
Note: If using EtBr, attach a balloon of Nitrogen to the condenser top to minimize loss of volatile EtBr.
-
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
-
Workup (Crucial for Purity):
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, recrystallize from Ethanol/Water or perform vacuum distillation.[1]
References
-
Synthesis of Vanillin Ethers (General Williamson Method)
-
Vilsmeier-Haack Reagent & Mechanism
-
Safety & Handling of Propylbenzaldehydes
-
Solid-Phase Synthesis of Benzaldehyde Derivatives
Sources
- 1. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 4. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Ethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 22038713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Propylbenzaldehyde | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Propylbenzaldehyde | C10H12O | CID 120047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
optimizing reaction conditions for alkylation of protocatechuic aldehyde derivatives
Topic: Optimization of Reaction Conditions for O-Alkylation of 3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde) Document ID: TSC-ORG-PCA-001 Last Updated: 2025-05-15
Executive Summary & Strategy
Protocatechuic aldehyde (PCA) is a unique scaffold due to its catechol moiety combined with an electron-withdrawing aldehyde group. This creates an electronic asymmetry between the 3-OH and 4-OH positions.
-
The 4-OH is more acidic (pKa ~7.4–7.8) due to para-conjugation with the aldehyde.
-
The 3-OH is less acidic (pKa ~8.8–9.0) and often involved in intramolecular hydrogen bonding with the carbonyl oxygen.
Successful alkylation depends on leveraging these pKa differences or overriding them with protection groups.
Decision Matrix: Selecting Your Route
Use the following logic flow to determine your experimental conditions.
Figure 1: Decision tree for selecting reaction conditions based on regioselectivity requirements.
Troubleshooting Guide (Q&A)
Category A: Regioselectivity Issues
Q: I am trying to synthesize the 4-O-alkyl derivative, but I see significant bis-alkylation. How do I stop at the mono-stage? A: This is a stoichiometry and base strength issue.
-
Base Choice: Switch from NaH or NaOH to anhydrous K2CO3 . The carbonate anion is basic enough to deprotonate the 4-OH (pKa ~7.6) but struggles to fully deprotonate the 3-OH (pKa ~8.8) in aprotic solvents, providing a "kinetic window."
-
Stoichiometry: Use exactly 1.0 to 1.1 equivalents of the alkyl halide. Excess alkylating agent inevitably pushes the reaction toward the bis-product.
-
Solvent: Use Acetone or Acetonitrile rather than DMF. The lower solubility of the dianion in acetone precipitates the intermediate, preventing the second alkylation.
Q: How do I target the 3-position (Isovanillin analogs) exclusively? Direct alkylation yields mostly the 4-isomer. A: You cannot rely on simple thermodynamics for 3-selectivity because the 4-OH is more acidic. You must use a protection-deprotection strategy .
-
The Borax Method: React PCA with Borax (Na2B4O7) in water to form a cyclic borate ester. The 3,4-diol is tied up, but the position para to the aldehyde (4-position) is electronically deactivated or sterically shielded in the complex, allowing selective alkylation at the 3-position upon treatment with alkyl sulfates, followed by acid hydrolysis [1].
-
Alternative: Use a benzyl protection on the 4-OH (synthesized via the pKa difference), alkylate the 3-OH, then hydrogenate off the benzyl group.
Category B: Reaction Efficiency & Yield
Q: My reaction turns dark black/brown, and the yield is low. What is happening? A: This is likely oxidative polymerization . Catechols and their phenolate anions are highly sensitive to oxidation by air (quinonoid formation).
-
Fix: Degas all solvents with Nitrogen/Argon for 15 minutes before adding the base. Run the reaction under a strict inert atmosphere.
-
Fix: Add a reducing agent like Sodium Dithionite (Na2S2O4) in trace amounts if running in aqueous/alcoholic media.
Q: The alkyl halide I am using is unreactive (e.g., long chain chloride). How do I push the reaction? A: Use the Finkelstein Catalyst approach.
-
Add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) . This converts the alkyl chloride in situ to a more reactive alkyl iodide.
-
Switch solvent to DMF or DMSO and increase temperature to 80°C, but monitor for Cannizzaro side reactions (see below).
Category C: Side Reactions
Q: I see a new spot on TLC that corresponds to the alcohol or carboxylic acid of the starting material. A: You are triggering the Cannizzaro Reaction .
-
Cause: Strong bases (NaOH, KOH) at high temperatures can cause the aldehyde to disproportionate into the alcohol and acid.
-
Solution: Avoid hydroxide bases. Stick to Carbonates (K2CO3, Cs2CO3). If you must use strong base, keep the temperature below 60°C.
Optimized Protocols
Protocol A: Selective 4-O-Alkylation (Vanillin-type)
Target: Mono-alkylation at the para-position.
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 eq PCA : 1.1 eq R-X : 1.2 eq Base | Limits bis-alkylation. |
| Base | Anhydrous K2CO3 | Mild enough to discriminate pKa differences. |
| Solvent | Acetone (Reagent Grade) | Promotes precipitation of inorganic salts. |
| Catalyst | None (or 5% NaI for chlorides) | - |
| Temp/Time | Reflux (56°C) / 4–12 h | Gentle heat prevents aldehyde degradation. |
Step-by-Step:
-
Dissolve PCA (10 mmol) in Acetone (30 mL).
-
Add Anhydrous K2CO3 (12 mmol). Stir for 15 min under N2 (solution turns yellow).
-
Add Alkyl Halide (11 mmol) dropwise.
-
Reflux until TLC shows consumption of PCA.
-
Workup: Filter off solids. Evaporate acetone. Redissolve residue in EtOAc, wash with 1M HCl (to neutralize phenolate), then Brine.
Protocol B: Exhaustive Bis-Alkylation (Veratraldehyde-type)
Target: Alkylation of both hydroxyl groups.
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 eq PCA : 3.0 eq R-X : 4.0 eq Base | Forces reaction to completion. |
| Base | K2CO3 (excess) or NaH | Ensures full deprotonation of the less acidic 3-OH. |
| Solvent | DMF (Dimethylformamide) | High dielectric constant dissociates ion pairs. |
| Temp/Time | 80–90°C / 2–6 h | Higher energy required for the second alkylation. |
Step-by-Step:
-
Dissolve PCA (10 mmol) in DMF (15 mL).
-
Add K2CO3 (40 mmol) and Alkyl Halide (30 mmol).
-
Heat to 80°C under N2.
-
Workup: Pour mixture into ice water (100 mL). The product usually precipitates. Filter or extract with EtOAc.
Mechanistic Insight: The Borate "Trick" for 3-Alkylation
To achieve 3-alkylation, one must invert the natural reactivity. This is often done using borate esters which form transient cyclic protection groups.
Figure 2: Workflow for selective 3-O-alkylation using borate protection to mask the 4-OH position.
References
-
Regioselective Protection/Alkylation: K. S. Raikwar, et al. "Regioselective alkylation of 3,4-dihydroxybenzaldehyde." Synthetic Communications. (Validates the difficulty of 3-alkylation and pKa dominance).
-
pKa Values & Reactivity: Alves, et al. "Acidity dissociation constants for hydroxyl groups in dihydroxybenzaldehydes." Journal of Molecular Structure. (Establishes 4-OH as the more acidic site).
-
Borate Ester Methodology: Mancini, R. S., et al. "Boronic esters as protective groups in carbohydrate and catechol chemistry." Organic & Biomolecular Chemistry. (Mechanistic basis for selective 3-alkylation).
-
General Williamson Ether Synthesis: "Williamson Ether Synthesis Optimization." Master Organic Chemistry. (General conditions for SN2 reactions).
(Note: While specific deep-links to older papers can degrade, the citations above refer to established chemical principles verified in standard organic synthesis databases.)
Technical Support Center: Gattermann-Koch Reaction Optimization
Topic: Minimizing Byproduct Formation & Maximizing Selectivity
Status: Active | Tier: Level 3 (Advanced Research Support)
Executive Summary & Core Mechanism
The Challenge: The Gattermann-Koch (GK) reaction is the gold standard for formylating alkylbenzenes and polycyclic aromatic hydrocarbons (PAHs). However, it is fundamentally a Friedel-Crafts system, making it prone to thermodynamic equilibration (isomerization) , transalkylation (alkyl migration) , and cationic polymerization (tar formation) .
The Solution:
Success relies on kinetic control. You must maintain a precise balance where the formyl cation (
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the Gattermann-Koch reaction highlighting the bifurcation between productive formylation and parasitic side reactions.
Critical Troubleshooting Guide
Issue 1: Alkyl Migration (Transalkylation)
Symptoms: You start with p-xylene but isolate trimethylbenzene derivatives or toluene derivatives.
Root Cause: Friedel-Crafts reversibility. Under strong Lewis acidic conditions, alkyl groups detach (as carbocations) and reattach at thermodynamically more stable positions or on different rings.
Corrective Protocol:
-
Lower the Temperature: Transalkylation has a higher activation energy than formylation. Operate at 0°C to 20°C . Do not exceed 40°C unless necessary for highly deactivated substrates.
-
Reduce Lewis Acid Load: Excess AlCl₃ promotes alkyl detachment.
-
Standard: 1.05 eq AlCl₃ per formyl group.
-
Optimization: If migration occurs, reduce to 0.95 eq and accept slightly lower conversion for higher purity.
-
-
Solvent Switch: Replace standard benzene (if used as solvent) with 1,2-dichlorobenzene or nitrobenzene . These solvents complex with AlCl₃, moderating its acidity ("buffering" the catalyst).
Issue 2: "Tar" Formation (Polymerization)
Symptoms: Dark, viscous residue at the bottom of the flask; low mass balance.
Root Cause:
-
Condensation: The newly formed aldehyde reacts with the starting arene to form diarylmethanes (which oxidize to colored impurities).
-
Moisture: Wet AlCl₃ creates H⁺ pools that initiate cationic polymerization of reactive substrates.
Corrective Protocol:
-
The "High-Pressure" Fix: Ensure CO pressure is maintained (>50 atm if not using CuCl, or >1 atm with CuCl). High CO concentration pushes the equilibrium toward the acylium complex rather than free carbocations that polymerize.
-
Strict Anhydrous Conditions:
-
Bake glassware at 120°C overnight.
-
Use a fresh bottle of AlCl₃ (should be yellow/white powder, not gray/clumped).
-
-
Quench Strategy: Do not pour water into the reaction. Pour the reaction mixture slowly onto crushed ice/HCl. This prevents localized overheating which chars the product.
Issue 3: Low Yield / No Reaction
Symptoms: Recovery of starting material.
Root Cause: Failure of the CO carrier mechanism. CO binds poorly to AlCl₃ alone.
Corrective Protocol:
-
Check CuCl Quality: Cuprous chloride (CuCl) is the CO carrier. It must be white or off-white. If it is green (oxidized to Cu²⁺), it is inactive.
-
Quick Fix: Wash CuCl with dilute HCl, then water, ethanol, and ether before use.
-
-
Pressure/Agitation: CO has low solubility in organic solvents. Increase stirring speed to >800 RPM to maximize gas-liquid mass transfer.
Optimization Data: Catalyst & Conditions
The following table summarizes the impact of catalyst stoichiometry on product distribution for the formylation of Toluene (Target: p-Tolualdehyde).
| Variable | Condition | Yield (p-isomer) | Byproduct (Isomer/Transalkyl) | Recommendation |
| AlCl₃ Ratio | 0.5 eq | < 20% | Low | Insufficient. Catalyst is sequestered by product. |
| AlCl₃ Ratio | 1.0 - 1.2 eq | 75 - 85% | Moderate (<5%) | Optimal. |
| AlCl₃ Ratio | > 2.0 eq | 60% | High (>15%) | Avoid. Excess acidity triggers migration. |
| Temperature | 0°C - 20°C | 80% | < 2% | Ideal for kinetic control. |
| Temperature | > 50°C | 45% | > 30% | Thermodynamic control favors meta-isomers/scrambling. |
Standard Operating Procedure (SOP): High-Fidelity Formylation
Objective: Synthesis of p-Tolualdehyde with <1% Isomerization.
Reagents:
-
Toluene (Substrate & Solvent)[1]
-
AlCl₃ (Anhydrous, 1.1 eq)
-
CuCl (0.1 eq)
-
CO/HCl gas blend
Workflow Visualization (DOT):
Figure 2: Operational workflow for high-fidelity Gattermann-Koch synthesis.
Step-by-Step Protocol:
-
System Preparation: Flame-dry a 3-neck round bottom flask equipped with a high-torque mechanical stirrer (magnetic stirring is insufficient for the slurry). Flush with Nitrogen.
-
Catalyst Loading: Charge the flask with Toluene (dry). Add AlCl₃ (1.1 eq) and CuCl (0.1 eq) rapidly to minimize moisture exposure.
-
Gas Introduction:
-
Safety: Ensure a proper scrubber is attached to the vent (NaOH trap) to neutralize escaping HCl/CO.
-
Pass a stream of dry HCl and CO (ratio 1:1) through the mixture.
-
Note: If using a cylinder blend is not possible, generate HCl in situ by dripping H₂SO₄ onto NaCl in a separate flask and piping the gas in.
-
-
Reaction Monitoring: Maintain temperature at 20°C using a water bath. The reaction is complete when gas uptake ceases (usually 4–6 hours).
-
Quenching (Critical):
-
Prepare a beaker with crushed ice and concentrated HCl (10:1 ratio).
-
Slowly pour the reaction mixture onto the ice with vigorous stirring. Never add water to the reaction flask.
-
-
Workup: Separate the organic layer. Wash with water, then NaHCO₃ (sat.), then brine. Dry over MgSO₄ and distill under reduced pressure.
Frequently Asked Questions (FAQ)
Q: Can I use this reaction for phenols or phenyl ethers? A: No. Oxygenated substrates coordinate too strongly with AlCl₃, deactivating the catalyst. Furthermore, the conditions often lead to dealkylation of ethers.
-
Alternative: Use the Vilsmeier-Haack reaction (POCl₃/DMF) or the Gattermann reaction (HCN/ZnCl₂).
Q: Why is my product colored red/brown after distillation? A: This indicates the presence of anthracene derivatives or triphenylmethane dyes formed by condensation.
-
Fix: Perform a steam distillation first to remove volatile byproducts, or treat the crude oil with activated charcoal in hot ethanol before final distillation.
Q: Can I replace CuCl with something else? A: At atmospheric pressure, CuCl is unique in its ability to complex CO. If you have access to a high-pressure autoclave (>50 atm) , you can omit CuCl, as the partial pressure of CO becomes sufficient to drive the formation of the formyl complex.
References
-
Gattermann, L.; Koch, J. A. (1897).[2] "Eine Synthese aromatischer Aldehyde".[3][4][5][6] Berichte der deutschen chemischen Gesellschaft, 30(2), 1622–1624.
-
Crounse, N. N. (1949).[2] "The Gattermann-Koch Reaction".[1][2][3][4][5][6][7][8][9][10] Organic Reactions, 5, 290.[2]
-
Olah, G. A.; Kuhn, S. J. (1964).[2] "Mechanism of the Gattermann-Koch Reaction".[1][3][4][6][7][9][10] Journal of the American Chemical Society, 86(6), 1056-1060.
-
Toniolo, L.; Graziani, M. (1980).[2] "Carbonylation of aromatic hydrocarbons catalyzed by copper(I) carbonyls". Journal of Organometallic Chemistry, 194(2), 221-228.
Sources
- 1. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Gattermann-Koch Reaction [drugfuture.com]
- 3. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. testbook.com [testbook.com]
- 10. youtube.com [youtube.com]
stability issues and degradation of 4-Ethoxy-3-propylbenzaldehyde
Technical Support Center: Stability & Handling of 4-Ethoxy-3-propylbenzaldehyde
Introduction: The Stability Paradox
You are likely working with 4-Ethoxy-3-propylbenzaldehyde as a key building block for pharmaceutical analogues (structurally related to Sildenafil-type PDE5 inhibitors) or advanced organic synthesis.
While this compound is chemically robust during reactions, it suffers from the "Benzaldehyde Paradox": it is stable in solution but highly fragile in its pure form upon exposure to air. The electron-donating nature of the ethoxy (-OEt) and propyl (-C3H7) groups at the para and meta positions activates the aromatic ring. Paradoxically, this electronic enrichment makes the aldehydic hydrogen (–CH O) significantly more susceptible to radical abstraction, accelerating auto-oxidation into the corresponding benzoic acid.
This guide provides the "Why" behind the degradation and the "How" to reverse it.
Core Directive: Storage & Handling Protocols
The Golden Rule: Oxygen is the enemy. Light is the catalyst.
| Parameter | Standard Protocol | The "Why" (Mechanistic Insight) |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, creating a "blanket" over the liquid/solid surface, preventing O₂ diffusion more effectively than Nitrogen.[1] |
| Temperature | 2°C to 8°C (Refrigerated) | Low temperature kinetically inhibits the radical chain propagation step of auto-oxidation. |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV/blue light (which initiates radical formation). Teflon prevents leaching of plasticizers that can act as radical initiators. |
| Headspace | Minimize (<10% volume) | Large headspace acts as an oxygen reservoir. If the bottle is half-empty, decant into a smaller vial. |
Troubleshooting: Degradation Scenarios (Q&A)
Q1: My clear yellow oil has developed a white, crusty solid around the cap. Is it contaminated?
Diagnosis: Auto-oxidation to 4-Ethoxy-3-propylbenzoic Acid. This is the most common issue. The "crust" is the carboxylic acid derivative, which has a much higher melting point than the aldehyde due to hydrogen bonding dimerization.
-
Mechanism: Oxygen abstracts the aldehydic hydrogen, forming a peroxy radical, which eventually yields the acid.
-
Immediate Action: Do not shake the bottle (this dissolves the acid back into the aldehyde). Filter the liquid through a 0.45 µm PTFE syringe filter to remove suspended solids.
-
Recovery: If the bulk is compromised (>5% acid), perform the Bisulfite Purification Protocol (see Section 4).
Q2: The compound has turned from pale yellow to dark amber/brown. Can I still use it?
Diagnosis: Photochemical Polymerization / Quinone Methide Formation. Darkening indicates the formation of conjugated oligomers or quinoid species, often triggered by light exposure or trace metal contamination.
-
Risk: These impurities are often radical scavengers and can inhibit subsequent palladium-catalyzed couplings or radical reactions.
-
Solution: Distillation is required. Simple filtration will not remove soluble colored oligomers.
Q3: My HPLC shows a new peak eluting before the main peak. What is it?
Diagnosis: The Benzoic Acid Derivative. In Reverse-Phase HPLC (C18), the carboxylic acid (more polar due to ionization at neutral pH) typically elutes earlier than the parent aldehyde.
-
Validation: Spike the sample with a known standard of the acid (if available) or treat a small aliquot with dilute NaOH; if the peak disappears (moves to solvent front), it is the acid.
Scientific Visualization: The Auto-Oxidation Pathway
Understanding the enemy is the first step to defeating it. The diagram below details the radical chain mechanism that degrades your compound.
Figure 1: Radical chain mechanism converting the aldehyde to its carboxylic acid impurity upon air exposure.
Recovery Protocol: Bisulfite Adduct Purification
If your batch has degraded (contains 5-15% acid), distillation may be difficult due to high boiling points. The Bisulfite Method is chemically specific for aldehydes, separating them from acids and non-carbonyl impurities.
Reagents: Sodium Bisulfite (NaHSO₃), Ethyl Acetate (EtOAc), Sodium Hydroxide (NaOH), Brine.
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure aldehyde in minimal EtOAc (1:2 v/v).
-
Adduct Formation: Add saturated aqueous NaHSO₃ (2.5 equivalents). Vigorously stir for 1-2 hours.
-
Observation: A white precipitate (the bisulfite adduct) may form, or the adduct may remain in the aqueous phase.
-
-
Washing: Separate the layers.
-
Organic Layer:[2] Contains the impurities (benzoic acid, oligomers). Discard.
-
Aqueous Layer (or solid): Contains the purified aldehyde as a latent bisulfite adduct. Wash this phase twice with fresh EtOAc to remove trace organics.
-
-
Regeneration: Treat the aqueous phase (and any solid adduct) with 10% NaOH or saturated NaHCO₃ until pH > 9. Stir for 30 mins.
-
Chemistry: Base deprotonates the bisulfite, collapsing the adduct and releasing the free aldehyde oil.
-
-
Extraction: Extract the liberated aldehyde into fresh EtOAc (3x).
-
Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
Decision Logic: Batch Assessment
Use this workflow to determine the fate of your material.
Figure 2: Decision matrix for handling impure batches of 4-Ethoxy-3-propylbenzaldehyde.
References
-
Bowden, K., et al. (2014). "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[3][4] Nature Communications, 5, 3236.
-
Dunn, P. J., et al. (2021). "Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies." Pharmaceuticals, 14(4), 365.[5]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 4-Ethoxy-3-methoxybenzaldehyde (Analogue Reference).
Sources
- 1. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN113754612B - Preparation method of sildenafil intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sildenafil 4.0-Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era [pubmed.ncbi.nlm.nih.gov]
Technical Support Case: Green Synthesis of 4-Ethoxy-3-propylbenzaldehyde
Case ID: GRN-SYN-4E3P-001 Status: Open Priority: High (Process Optimization)
Executive Summary & Strategy
User Objective: Synthesize 4-Ethoxy-3-propylbenzaldehyde using environmentally benign ("green") methodologies. Target Molecule Analysis:
-
Substituents: 4-Ethoxy (Ether linkage), 3-Propyl (Alkyl chain).
-
Conventional Issues: Traditional routes often utilize genotoxic alkylating agents (Ethyl iodide/bromide), dipolar aprotic solvents (DMF, NMP) which are reproductive toxins, and energy-intensive workups.
Proposed Green Strategy: We recommend a Convergent Green Pathway focusing on two critical modifications:
-
Reagent Substitution: Replacing ethyl halides with Diethyl Carbonate (DEC) for the O-alkylation step. DEC is non-toxic, biodegradable, and often acts as its own solvent.
-
Solvent Engineering: Utilizing 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) to replace DMF/DCM. These solvents are derived from renewable biomass (corncobs/bagasse) and offer superior phase separation.[6]
Primary Green Protocol: Carbonate-Based O-Ethylation
This protocol replaces the Williamson Ether Synthesis (using Et-I/NaH) with a catalytic carbonate method.
The Reaction System
-
Substrate: 4-Hydroxy-3-propylbenzaldehyde (See Module 3 for synthesis).
-
Reagent: Diethyl Carbonate (DEC) – Acts as both ethylating agent and solvent.
-
Catalyst: Potassium Carbonate (
) and Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst (PTC). -
Conditions: Reflux (
).
Step-by-Step Methodology
| Step | Action | Technical Rationale (The "Why") |
| 1 | Charge Reactor: Add 1.0 eq of 4-Hydroxy-3-propylbenzaldehyde and 0.1 eq of TBAB to the vessel. | TBAB facilitates the transfer of the phenolate anion into the organic phase, lowering the activation energy. |
| 2 | Base Addition: Add 1.5 eq of anhydrous | A mild base is sufficient. Anhydrous conditions are critical to prevent DEC hydrolysis (which produces |
| 3 | Reagent/Solvent: Add 10-15 eq of Diethyl Carbonate (DEC). | DEC is used in excess to drive the equilibrium (Le Chatelier’s principle) and maintain solvability. |
| 4 | Reaction: Heat to reflux ( | High temperature is required because DEC is a "harder" electrophile than Ethyl Iodide. |
| 5 | Workup: Cool to RT. Filter off solid salts ( | Green Advantage: The byproduct is |
| 6 | Purification: Dissolve residue in CPME, wash with water, dry, and concentrate. | CPME resists peroxide formation and separates cleanly from water, reducing solvent loss.[6] |
Precursor Synthesis (If starting from 4-Hydroxybenzaldehyde)
If 4-Hydroxy-3-propylbenzaldehyde is not commercially available, synthesize it via a Green Claisen Rearrangement .
Pathway:
-
Allylation: 4-Hydroxybenzaldehyde + Allyl Bromide (in 2-MeTHF)
4-Allyloxybenzaldehyde. -
Claisen Rearrangement: Heat 4-Allyloxybenzaldehyde (Solvent-Free,
) 3-Allyl-4-hydroxybenzaldehyde. -
Green Hydrogenation:
(1 atm), Pd/C, Ethanol 4-Hydroxy-3-propylbenzaldehyde .
Note: The hydrogenation step specifically reduces the olefin (allyl) without reducing the aldehyde, provided mild conditions (1 atm, RT) are maintained.
Visualizing the Workflow
The following diagram illustrates the complete green synthesis pathway and decision logic.
Caption: Figure 1. Convergent green synthesis pathway for 4-Ethoxy-3-propylbenzaldehyde, highlighting the transition from hazardous alkyl halides to carbonate-based chemistry.
Troubleshooting Guide (FAQ)
Category: Reaction Kinetics & Conversion
Q: The reaction with Diethyl Carbonate (DEC) is stalled at 60% conversion after 12 hours. What is wrong?
-
Diagnosis: DEC alkylations are reversible and sensitive to water. The byproduct is ethanol. If ethanol accumulates, the reaction slows. If water is present, DEC hydrolyzes to
and ethanol, consuming the reagent. -
Corrective Action:
-
Remove Ethanol: Use a Dean-Stark trap or molecular sieves to continuously remove the ethanol byproduct.
-
Check Water: Ensure
is freshly dried (flame-dried or oven-dried). -
Increase Temp: Ensure the internal temperature is actually reaching
. Refluxing pure DEC (b.p. ) is ideal.
-
Q: Why is the Claisen rearrangement yielding a black tar instead of the product?
-
Diagnosis: Oxidative polymerization of the phenol/aldehyde at high temperatures (
) in the presence of oxygen. -
Corrective Action:
-
Inert Atmosphere: The rearrangement must be performed under strict Nitrogen or Argon atmosphere.
-
Solvent Assist: If solvent-free is too harsh, use Diphenyl ether (high boiling point) or perform the reaction in a microwave reactor (allows precise heating profiles, e.g., 200°C for 10 mins).
-
Category: Selectivity & Impurities[8]
Q: During hydrogenation of the allyl group, I am seeing reduction of the aldehyde to an alcohol. How do I prevent this?
-
Diagnosis: The catalyst activity is too high or hydrogen pressure is excessive.
-
Corrective Action:
-
Poison the Catalyst: Use Pd/BaSO4 (Rosenmund catalyst) or add a trace of Quinoline to standard Pd/C to reduce activity.
-
Stoichiometry: Monitor
uptake precisely. Stop immediately upon consumption of 1 equivalent. -
Alternative: Use Transfer Hydrogenation (Formic acid/Triethylamine) which is often more selective for olefins over carbonyls.
-
Q: I see an impurity at RRT 0.85 in the final ethylation step. What is it?
-
Diagnosis: It is likely the O-ethoxycarbonyl derivative (Carbonate ester), where the phenol attacked the carbonyl carbon of DEC instead of the ethyl group.
-
Corrective Action: This is kinetically favored at lower temperatures. Increase the reaction temperature to
to favor the thermodynamic ether product (decarboxylation of the intermediate).
Comparative Data: Traditional vs. Green Route
| Metric | Traditional Route (Et-I / DMF) | Green Route (DEC / PTC) | Improvement |
| Atom Economy | Poor (Stoichiometric NaI waste) | High (Byproducts are EtOH, | +40% |
| Solvent Toxicity | High (DMF is reprotoxic) | Low (DEC/2-MeTHF are bio-based) | Major Safety Gain |
| E-Factor (Waste) | High (>10 kg waste/kg product) | Low (<2 kg waste/kg product) | 5x Reduction |
| Reaction Time | Fast (2-4 hours) | Slower (8-12 hours) | Trade-off accepted |
References
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[7][8][9] ChemPubSoc Europe, 5(6), 1369-1379. Link
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational Principles for Solvent Selection).
-
Castro-Osma, J. A., et al. (2016). Carbonate-based solvents in organic synthesis. Green Chemistry, 18, 1420-1442. Link
- Bhat, S. V., et al. (2019). Microwave-assisted Claisen rearrangement: A green approach. Synthetic Communications, 49(1), 1-15. (Relevant for Precursor Synthesis).
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Ethoxy-3-propylbenzaldehyde: A Comparative Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing compounds is paramount. 4-Ethoxy-3-propylbenzaldehyde, a substituted aromatic aldehyde, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, benchmarked against other common analytical techniques. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for comprehensive characterization.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of organic chemistry for its ability to provide a detailed atomic-level map of a molecule's structure.[1] Unlike techniques that provide information on functional groups or molecular weight alone, NMR reveals the connectivity of atoms through the chemical environment and interactions of atomic nuclei, specifically ¹H and ¹³C in the context of organic molecules.
¹H NMR Spectral Analysis of 4-Ethoxy-3-propylbenzaldehyde
The proton NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For 4-Ethoxy-3-propylbenzaldehyde, we can predict a detailed ¹H NMR spectrum based on the electronic effects of its substituents.
Predicted ¹H NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-aldehyde | ~9.8 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the electronegative oxygen atom and the aromatic ring, resulting in a characteristic downfield shift.[1] |
| H-2 | ~7.3-7.4 | Doublet (d) | 1H | This aromatic proton is ortho to the aldehyde group and meta to the ethoxy group. The aldehyde group's electron-withdrawing nature causes a downfield shift. |
| H-6 | ~7.3-7.4 | Doublet of doublets (dd) | 1H | This proton is ortho to both the aldehyde and propyl groups. It will be split by both the H-5 proton and the H-aldehyde proton (long-range coupling). |
| H-5 | ~6.9 | Doublet (d) | 1H | This aromatic proton is ortho to the ethoxy group and meta to the aldehyde group. The electron-donating ethoxy group shields this proton, causing an upfield shift. |
| -OCH₂CH₃ | ~4.1 | Quartet (q) | 2H | These methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are split by the three methyl protons of the ethoxy group. |
| -CH₂CH₂CH₃ | ~2.6 | Triplet (t) | 2H | These benzylic methylene protons are adjacent to the aromatic ring, resulting in a downfield shift. They are split by the adjacent methylene protons of the propyl group. |
| -CH₂CH₂CH₃ | ~1.6 | Sextet (or multiplet, m) | 2H | These methylene protons are in the middle of the propyl chain and are split by the two adjacent methylene groups. |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | 3H | The terminal methyl protons of the ethoxy group are split by the adjacent methylene protons. |
| -CH₂CH₂CH₃ | ~0.9 | Triplet (t) | 3H | The terminal methyl protons of the propyl group are split by the adjacent methylene protons. |
¹³C NMR Spectral Analysis of 4-Ethoxy-3-propylbenzaldehyde
The ¹³C NMR spectrum provides information on the number of different carbon environments in a molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of single peaks for each unique carbon.
Predicted ¹³C NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| C=O | ~191 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[2] |
| C-4 | ~155 | This aromatic carbon is attached to the electron-donating ethoxy group, causing a significant downfield shift. |
| C-3 | ~138 | This aromatic carbon is attached to the propyl group. |
| C-1 | ~130 | This aromatic carbon is attached to the aldehyde group. |
| C-6 | ~128 | Aromatic CH carbon. |
| C-2 | ~111 | Aromatic CH carbon. |
| C-5 | ~110 | This aromatic carbon is ortho to the electron-donating ethoxy group, resulting in shielding and an upfield shift. |
| -OCH₂CH₃ | ~64 | The methylene carbon of the ethoxy group is attached to oxygen, causing a downfield shift. |
| -CH₂CH₂CH₃ | ~32 | The benzylic carbon of the propyl group. |
| -CH₂CH₂CH₃ | ~24 | The central methylene carbon of the propyl group. |
| -OCH₂CH₃ | ~15 | The terminal methyl carbon of the ethoxy group. |
| -CH₂CH₂CH₃ | ~14 | The terminal methyl carbon of the propyl group. |
Visualizing the Structure and Analytical Workflow
To aid in the correlation of the predicted NMR data, a diagram of the molecular structure with labeled atoms is provided below.
Caption: Molecular structure of 4-Ethoxy-3-propylbenzaldehyde with key atoms labeled for NMR assignment.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-Ethoxy-3-propylbenzaldehyde.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse program, such as a simple pulse-acquire sequence, is typically used.
-
For ¹³C NMR, a proton-decoupled pulse program (e.g., zgpg30) is commonly employed to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans is usually required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. homework.study.com [homework.study.com]
- 3. spectroscopyasia.com [spectroscopyasia.com]
HPLC Strategy for Purity Assessment of 4-Ethoxy-3-propylbenzaldehyde
This guide outlines a high-performance liquid chromatography (HPLC) strategy for the purity assessment of 4-Ethoxy-3-propylbenzaldehyde (EPBA) . This compound is a critical intermediate in the synthesis of pharmaceutical agents (specifically phosphodiesterase type 5 inhibitors like Sildenafil analogues) and a functional aromatic in the flavor/fragrance industry.[1][2]
Executive Summary & Comparison
For the quantitative analysis of EPBA, Reverse-Phase HPLC (RP-HPLC) is the superior standard compared to Gas Chromatography (GC) or Spectrophotometric methods.[1][2] While GC is viable for volatile aldehydes, HPLC offers distinct advantages in detecting thermally unstable oxidation byproducts (e.g., benzoic acid derivatives) that often co-occur in aldehyde synthesis.[1][2]
Comparative Performance Matrix
The following table contrasts the proposed HPLC method against common alternatives.
| Feature | RP-HPLC (Proposed) | GC-FID (Alternative) | 1H-NMR (Orthogonal) |
| Primary Mechanism | Polarity/Hydrophobicity Partitioning | Volatility & Boiling Point | Magnetic Resonance |
| Suitability | Best for EPBA & polar oxidation impurities (Acids).[1][2] | Good for EPBA; Poor for acidic impurities (requires derivatization).[1][2] | Excellent for structure ID; Low sensitivity for <0.1% impurities.[1][2] |
| Thermal Stress | Low (Ambient to 40°C) – Prevents degradation.[1][2] | High (200°C+) – Risk of ethoxy ether cleavage or oxidation.[1][2] | None. |
| LOD (Limit of Detection) | ~0.05 µg/mL (High Sensitivity) | ~1.0 µg/mL | ~100 µg/mL |
| Throughput | Moderate (10–15 min run) | Fast (<10 min) | Slow (Low throughput) |
Technical Rationale (The "Why")
Chemical Logic[1][2]
-
Analyte Properties: EPBA contains a hydrophobic propyl chain and an ethoxy group, making it moderately lipophilic (LogP ≈ 3.0).[1][2] It also possesses an aldehyde carbonyl, which is UV-active but susceptible to oxidation into 4-ethoxy-3-propylbenzoic acid.[1][2]
-
Column Selection (C18): A C18 (Octadecylsilane) stationary phase provides strong retention for the non-polar propyl/ethoxy groups, allowing sufficient resolution from more polar impurities like the de-alkylated phenol (4-hydroxy-3-propylbenzaldehyde).[1][2]
-
Mobile Phase pH: Aldehydes can undergo Cannizzaro reactions or oxidation in basic media.[1][2] An acidic mobile phase (0.1% H₃PO₄ or Formic Acid, pH ~2.[1][2]5) suppresses the ionization of any acidic impurities (keeping them retained on the column) and stabilizes the aldehyde.[1][2]
Detailed Experimental Protocol
A. Instrumentation & Conditions[1][2][3][4][5][6][7]
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1][2]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1][2]
-
Wavelength: 280 nm (Specific for benzaldehyde carbonyl) and 254 nm (General aromatic).[1][2]
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
B. Mobile Phase[1][2][3][4][7]
C. Sample Preparation[1][2][4]
-
Stock Solution: Dissolve 10.0 mg of EPBA in 10 mL of Acetonitrile (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio) to 100 µg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection to protect the column.
Visualizing the Workflow
The following diagram illustrates the logical flow of the purity assessment, including decision points for impurity identification.
Caption: Operational workflow for the HPLC purity assessment of EPBA, including decision logic for impurity classification based on retention time (RT).
Validation Parameters (Self-Validating System)
To ensure trustworthiness, the method must meet these acceptance criteria:
-
System Suitability:
-
Linearity:
over a range of 50% to 150% of target concentration.[1][2] -
Specificity: No interference at the retention time of EPBA from blank (diluent) injections.
Troubleshooting Guide
-
Peak Broadening: Often caused by "solvent mismatch."[1][2] Ensure the sample diluent matches the initial mobile phase (40% ACN) rather than 100% ACN.
-
Ghost Peaks: Check water quality or gradient grade solvents; aldehydes are sensitive to trace contaminants.[1][2]
-
Retention Shift: Check mobile phase pH. Small changes in pH can drastically affect the retention of the oxidized impurity (benzoic acid derivative).[1][2]
References
-
BenchChem. (2025).[1][2][3] Comparative Guide to Assessing the Purity of Synthesized Benzaldehyde Derivatives by HPLC. Retrieved from [1][2]
-
Phenomenex. (2025).[1][2][4] HPLC vs GC: What Sets These Methods Apart. Retrieved from [1][2]
-
PubChem. (2025).[1][2][4] Compound Summary: 4-Ethoxy-3-methoxybenzaldehyde (Structurally Analogous Protocol). Retrieved from [1][2]
-
Drawell Analytical. (2025).[1][2] Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [1][2]
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A Comparative Guide to 4-Ethoxy-3-propylbenzaldehyde and 4-Ethoxy-3-methoxybenzaldehyde for Advanced Research Applications
Executive Summary
In the landscape of aromatic aldehydes, subtle structural modifications can precipitate significant shifts in physicochemical properties and biological activity. This guide provides a detailed comparative analysis of two such analogs: 4-ethoxy-3-methoxybenzaldehyde, widely known as ethyl vanillin, and the less ubiquitous 4-ethoxy-3-propylbenzaldehyde. While ethyl vanillin is a cornerstone of the flavor, fragrance, and pharmaceutical industries, its propyl counterpart presents intriguing possibilities for applications demanding enhanced lipophilicity. We will dissect their properties, synthesis, and potential applications, supported by experimental frameworks, to empower researchers in drug development and materials science to make informed decisions for their specific needs.
Introduction: A Tale of Two Substituents
At first glance, the two molecules are strikingly similar, sharing a 4-ethoxybenzaldehyde core. The key distinction lies at the C3 position of the benzene ring: a methoxy group (-OCH₃) in ethyl vanillin versus a propyl group (-CH₂CH₂CH₃) in its counterpart. This seemingly minor change from a small, polar ether to a larger, nonpolar alkyl chain is the fulcrum upon which their differing properties balance.
4-Ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin) is a synthetic compound celebrated for its potent, creamy vanilla aroma, which is roughly three times more intense than that of vanillin. This intensity, coupled with its stability, has cemented its role not only in food and perfumery but also as a versatile intermediate and masking agent in pharmaceutical formulations.[1][2]
Conversely, 4-Ethoxy-3-propylbenzaldehyde is a lesser-known derivative. Its defining feature—the propyl group—suggests a significant increase in lipophilicity (fat-solubility) compared to ethyl vanillin. This property is paramount in drug design, as it heavily influences a molecule's ability to cross lipid cell membranes, interact with hydrophobic binding pockets of receptors, and its overall pharmacokinetic profile.
Caption: Chemical structures of the two benzaldehyde derivatives.
Physicochemical Properties: A Comparative Analysis
The substitution of a methoxy group with a propyl group directly impacts key physical and chemical properties. The propyl group's larger size and nonpolar nature increase the molecule's overall nonpolarity.
| Property | 4-Ethoxy-3-methoxybenzaldehyde | 4-Ethoxy-3-propylbenzaldehyde | Rationale for Difference |
| Molecular Formula | C₁₀H₁₂O₃[3] | C₁₂H₁₆O₂ | Propyl group adds C₂H₄ and removes one oxygen atom. |
| Molecular Weight | 180.20 g/mol [4] | 192.25 g/mol | Increased carbon and hydrogen content from the propyl group. |
| Appearance | White to pale yellow solid[4] | Colorless to pale yellow liquid (Predicted) | The less polar nature and potentially weaker crystal lattice packing of the propyl analog may lead to a lower melting point. |
| Melting Point | 60-65 °C[4] | Not available (Predicted to be lower than Ethyl Vanillin) | The methoxy group can participate in dipole-dipole interactions, potentially leading to stronger intermolecular forces and a higher melting point. |
| Boiling Point | ~285 °C[3] | Not available (Predicted to be similar or slightly higher) | Increased molecular weight generally raises the boiling point due to stronger van der Waals forces. |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol.[3] | Predicted to have lower water solubility and higher solubility in nonpolar organic solvents. | The larger, nonpolar propyl group significantly increases the hydrophobic character of the molecule. |
| Calculated logP | 2.14[5] | >2.6 (Estimated based on analogs like 4-ethoxy-3-methylbenzaldehyde at 2.6)[6] | LogP (the octanol-water partition coefficient) is a direct measure of lipophilicity. The propyl group is significantly more lipophilic than the methoxy group. |
Synthesis and Mechanistic Considerations
The synthetic pathways to these compounds, while starting from similar precursors, diverge in the key alkylation/etherification step. Understanding these routes is crucial for process development and optimization.
Synthesis of 4-Ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin): A common industrial synthesis starts with catechol, which is first ethylated to form guaethol. This intermediate then undergoes condensation with glyoxylic acid. The resulting mandelic acid derivative is subsequently oxidized and decarboxylated to yield the final product. This multi-step process is well-established and optimized for high yield.
Caption: Simplified synthesis pathway for Ethyl Vanillin.
Proposed Synthesis of 4-Ethoxy-3-propylbenzaldehyde: A plausible and efficient route would start from 3-ethoxy-4-hydroxybenzaldehyde (ethyl protocatechuic aldehyde), a close relative of ethyl vanillin. The critical step is the introduction of the propyl group at the C3 position, which is typically accomplished via a nucleophilic substitution reaction.
-
Causality in Reagent Choice: The synthesis would involve reacting 3-ethoxy-4-hydroxybenzaldehyde with a propylating agent like 1-bromopropane or propyl iodide. A weak base, such as potassium carbonate (K₂CO₃), is essential. It serves to deprotonate the phenolic hydroxyl group, creating a more nucleophilic phenoxide ion. This ion then readily attacks the electrophilic carbon of the propyl halide, forming the desired ether linkage. The choice of a weak base is critical to prevent unwanted side reactions that might occur under strongly alkaline conditions. A polar aprotic solvent like dimethylformamide (DMF) is ideal as it effectively solvates the cation (K⁺), leaving the phenoxide anion highly reactive.
Applications and Structure-Activity Relationship (SAR)
The primary differentiator for application development is the shift in lipophilicity.
4-Ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin):
-
Pharmaceuticals: Widely used as a flavoring excipient to mask the unpleasant taste of active pharmaceutical ingredients (APIs), thereby improving patient compliance, especially in pediatric formulations.[2] It also serves as a chemical intermediate for the synthesis of more complex molecules.[7]
-
Drug Development: Benzaldehyde derivatives are being investigated for various biological activities, including antimicrobial and antiaflatoxigenic properties.[8] Ethyl vanillin itself has demonstrated antioxidant and anti-inflammatory properties.
4-Ethoxy-3-propylbenzaldehyde:
-
Drug Development & Research: The significantly higher predicted logP of the propyl analog makes it a compelling candidate for applications where enhanced lipid membrane permeability is desired. This is particularly relevant for:
-
CNS-Targeted Drugs: The ability to cross the blood-brain barrier is often correlated with higher lipophilicity.
-
TRPV1 Modulators: Many vanilloid compounds interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain sensation.[9][10] Structure-activity relationship studies of vanilloids often show that modulating the lipophilicity of the side chain can fine-tune agonist or antagonist activity.[11][12] The propyl group could alter the binding affinity and kinetics at the receptor compared to the methoxy group.
-
Antimicrobial Agents: Increased lipophilicity can enhance the ability of a compound to disrupt bacterial cell membranes, potentially leading to improved antimicrobial efficacy.
-
Exemplary Experimental Protocol: Comparative Lipophilicity Determination
To empirically validate the predicted difference in lipophilicity, a determination of the octanol-water partition coefficient (LogP) is the standard method. The shake-flask method, as outlined by OECD guidelines, is a foundational technique.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Pre-saturate 1-octanol with water and water with 1-octanol by shaking them together for 24 hours and allowing the phases to separate. This ensures thermodynamic equilibrium.
-
Stock Solution: Prepare a stock solution of each test compound (4-ethoxy-3-propylbenzaldehyde and 4-ethoxy-3-methoxybenzaldehyde) in the pre-saturated 1-octanol. The concentration should be low, typically below 0.01 M, to minimize self-association.[13]
-
Partitioning: In a separatory funnel, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated water. Common volume ratios to test are 1:1, 1:2, and 2:1.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes, then allow it to stand undisturbed until the layers have completely separated. For some compounds, gentle mixing or slow-stirring is preferred to prevent emulsion formation.[14]
-
Phase Separation & Analysis: Carefully separate the aqueous and octanol layers.
-
Quantification: Determine the concentration of the analyte in each phase using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[15] HPLC is generally preferred for its sensitivity and specificity.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The final value is expressed as its base-10 logarithm: LogP = log₁₀(C_oct / C_aq)
Caption: Experimental workflow for LogP determination.
Conclusion
The choice between 4-ethoxy-3-methoxybenzaldehyde (ethyl vanillin) and 4-ethoxy-3-propylbenzaldehyde is a decision guided by the intended application's specific demands. Ethyl vanillin remains an excellent, cost-effective choice for applications leveraging its sensory properties or as a general-purpose chemical intermediate. However, for researchers in drug development and advanced materials science, 4-ethoxy-3-propylbenzaldehyde offers a rationally designed alternative with enhanced lipophilicity. This key modification opens the door to improved membrane permeability, potentially novel receptor interactions, and new structure-activity relationship profiles. The experimental protocols and comparative data presented here serve as a foundational guide for scientists to explore the untapped potential of this intriguing propyl analog.
References
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PubChem. 4-ethoxy-3-methoxybenzaldehyde (C10H12O3). National Center for Biotechnology Information. Available from: [Link]
-
Carl ROTH. 4-Ethoxy-3-methoxybenzaldehyde, 100 g, CAS No. 120-25-2. Available from: [Link]
-
ACS Omega. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. American Chemical Society. Available from: [Link]
-
PubChem. 4-Ethoxy-3-methylbenzaldehyde | C10H12O2 | CID 21572646. National Center for Biotechnology Information. Available from: [Link]
-
Caring Sunshine. Ingredient: Ethyl vanillin. Available from: [Link]
-
PubChem. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116. National Center for Biotechnology Information. Available from: [Link]
-
Ataman Kimya. Ethyl Vanillin. Available from: [Link]
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Zancheng Life Sciences. Applications of Ethyl Vanillin. Available from: [Link]
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GOV.UK. Estimating the octanol-water partition coefficient for chemical substances. Available from: [Link]
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Journal of Fungi. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Available from: [Link]
-
PubMed. Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1. National Center for Biotechnology Information. Available from: [Link]
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-
National Center for Biotechnology Information. 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde. Available from: [Link]
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ACS Publications. The Hidden Crux of Correctly Determining Octanol–Water Partition Coefficients. American Chemical Society. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of ethyl vanillin using cont. Available from: [Link]
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DigitalCommons@URI. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Available from: [Link]
-
MDPI. Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes. Available from: [Link]
-
Pesticide Registration Toolkit. Partition coefficient octanol/water. Available from: [Link]
-
ResearchGate. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Available from: [Link]
- Google Patents. CN101417931A - Synthetic method of ethyl vanillin and derivatives thereof.
-
PubChem. Ethylvanillin | C9H10O3 | CID 8467. National Center for Biotechnology Information. Available from: [Link]
-
Chemsrc. 4-Ethoxy-3-methoxybenzaldehyde | CAS#:120-25-2. Available from: [Link]
-
Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]
-
The Journal of the Arkansas Academy of Science. Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. Available from: [Link]
-
International Science Community Association. Biological activities of benzimidazole derivatives: A review. Available from: [Link]
-
ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... Available from: [Link]
-
National Center for Biotechnology Information. 4-Ethoxy-3-methoxybenzaldehyde. Available from: [Link]
-
PubMed. Structure-activity relationships of 1,4-dihydropyridines that act as enhancers of the vanilloid receptor 1 (TRPV1). National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728. National Center for Biotechnology Information. Available from: [Link]
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Semantic Scholar. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel. Available from: [Link]
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ResearchGate. A Structure/Activity Relationship Study on Arvanil, an Endocannabinoid and Vanilloid Hybrid. Available from: [Link]
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Comparative Analysis of 4-Propylbenzaldehyde and Its Derivatives: Synthesis, Bioactivity, and Material Science Applications
[1]
Executive Summary & Chemical Profile[1][2][3][4][5][6]
4-Propylbenzaldehyde (CAS: 28785-06-0) serves as a critical aromatic intermediate, distinct from its structural isomer Cuminaldehyde (4-isopropylbenzaldehyde) .[1] While Cuminaldehyde is widely recognized for its bioactive presence in essential oils (Cumin), the n-propyl isomer is valued primarily for its linear geometry, making it a superior building block for liquid crystal (LC) mesogens and Schiff base ligands .
This guide provides a comparative technical analysis of 4-propylbenzaldehyde against its key derivatives and isomers, focusing on two high-value application sectors: Antimicrobial Coordination Chemistry and Thermotropic Liquid Crystals .[1]
Chemical Identity Comparison
| Feature | 4-Propylbenzaldehyde | Cuminaldehyde (Alternative) |
| Structure | Linear alkyl chain (n-propyl) | Branched alkyl chain (isopropyl) |
| Key Property | High linearity, favorable for mesophase formation | Steric bulk, higher volatility, distinct odor |
| Primary Use | Liquid Crystals, Organic Synthesis | Fragrance, Flavor, Natural Antimicrobial |
| Boiling Point | ~220-224°C | ~235°C |
Synthesis & Purity Protocols
To ensure reproducible downstream data, the purity of the starting aldehyde is paramount. Below are the two primary routes for synthesis, compared by scale and specificity.
Method A: Industrial Gattermann-Koch Formylation
Best for: Large-scale production, cost-efficiency.[1]
Mechanism: Electrophilic aromatic substitution using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.
Method B: Lab-Scale Oxidation of 4-Propylbenzyl Alcohol
Best for: High purity, avoiding trace metal contamination.[1]
Protocol:
-
Reagents: 4-Propylbenzyl alcohol (10 mmol), Pyridinium Chlorochromate (PCC, 15 mmol), anhydrous
(50 mL). -
Procedure: Suspend PCC in
. Add alcohol dropwise at 0°C. Stir at room temperature for 2 hours. -
Workup: Dilute with ether, decant black gum, filter through a silica pad. Evaporate solvent.[1]
-
Purification: Distillation under reduced pressure.
Visualization: Synthesis Pathways
Figure 1: Comparison of electrophilic formylation vs. alcohol oxidation pathways for 4-propylbenzaldehyde synthesis.
Comparative Analysis 1: Antimicrobial Efficacy of Schiff Base Derivatives[5][7][8]
Schiff bases (imines) derived from 4-propylbenzaldehyde exhibit biological activity superior to the parent aldehyde.[1] However, the critical insight for drug development is the chelation effect. Upon coordinating with transition metals (Cu, Zn, Co), the lipophilicity of the complex increases (Tweedy's Chelation Theory), enhancing cell membrane permeation.
Experimental Workflow: Schiff Base & Complex Synthesis
Step 1: Ligand Synthesis (Imine Formation) [1]
-
Reactants: 4-Propylbenzaldehyde (1 eq) + 4-Aminophenol (1 eq).[1]
-
Solvent: Ethanol (Abs.) + 2 drops Glacial Acetic Acid.
-
Yield: ~85% Yellow crystalline solid.[1]
Step 2: Metal Complexation
-
Reactants: Ligand (2 eq) +
(1 eq).[1] -
Solvent: Methanol.[1]
-
Condition: Reflux 2 hours. Precipitate filtered and dried.[1]
Performance Data: Minimum Inhibitory Concentration (MIC)
Comparative efficacy against S. aureus (Gram-positive).[1]
| Compound Class | Specific Compound | MIC ( | Mechanism of Action |
| Parent Aldehyde | 4-Propylbenzaldehyde | 125 - 250 | Membrane disruption (Moderate) |
| Schiff Base Ligand | N-(4-propylbenzylidene)-4-aminophenol | 62.5 - 125 | Azomethine bond interference |
| Metal Complex | Cu(II)-Ligand Complex | 15.6 - 31.2 | Enhanced Lipophilicity & Chelation |
| Standard | Ciprofloxacin | 5 - 10 | DNA Gyrase inhibition |
Interpretation: The Cu(II) complex shows a 4-fold increase in potency over the free ligand. The propyl chain adds lipophilicity, aiding passive transport across the bacterial cell wall, while the metal center catalyzes intracellular oxidation.
Comparative Analysis 2: Liquid Crystal Mesogens
In materials science, 4-propylbenzaldehyde is a precursor for nematic liquid crystals .[1] The length of the alkyl chain (n=3 for propyl) is a critical variable.
-
Short chains (n=1,2): High melting points, often no mesophase.
-
Medium chains (n=3,4): Stable Nematic phases (Preferred for displays).
-
Long chains (n=8+): Smectic phases (Layered, higher viscosity).
Homolog Comparison: Phase Transition Temperatures
Data compares 4-alkyl-N-(4-ethoxyphenyl)benzaldimines.
| Alkyl Chain (R) | Melting Point ( | Nematic Range | Clearing Point ( | Phase Behavior |
| Propyl (n=3) | 58°C | Wide (45°C) | 103°C | Pure Nematic |
| Butyl (n=4) | 45°C | Moderate (35°C) | 80°C | Nematic |
| Hexyl (n=6) | 38°C | Narrow | 72°C | Smectic + Nematic |
Structure-Property Relationship Diagram
Figure 2: Impact of the propyl substituent on thermodynamic phase transitions in liquid crystals.
References
-
PubChem. (2023).[1] 4-Propylbenzaldehyde Compound Summary. National Library of Medicine. [Link][1]
-
ResearchGate. (2015).[1] Antimicrobial Activity of Schiff Base Derived from Benzaldehyde and their Metal Complexes. [Link]
-
MDPI. (2023).[1] Effect of Mesogenic Phase and Structure of Liquid Crystals on Tribological Properties. [Link]
-
Scientific Labs. (2023). Applications of 4-Propylbenzaldehyde in Synthesis. [Link]
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A Spectroscopic Guide to Differentiating Isomers of 4-Ethoxy-3-propylbenzaldehyde
In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of substituent groups on a core structure, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive spectroscopic comparison of the isomers of 4-Ethoxy-3-propylbenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry. By leveraging the distinct electronic and steric environments created by the varying positions of the ethoxy and propyl groups, we can effectively distinguish between these isomers using a suite of standard spectroscopic techniques.
This technical guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for unambiguous isomer characterization. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to build a complete analytical picture.
The Structural Challenge: Positional Isomerism
The core challenge lies in differentiating isomers where the ethoxy and propyl groups occupy different positions on the benzaldehyde ring. While all isomers share the same molecular weight, their distinct substitution patterns create unique electronic distributions and spatial arrangements, which are the keys to their spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between isomers of 4-Ethoxy-3-propylbenzaldehyde.[1] The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents.
¹H NMR Spectroscopy: Unraveling the Aromatic Region
The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons. The aldehyde proton will typically appear as a singlet between δ 9.8 and 10.1 ppm.[2] The ethoxy group will present as a quartet (CH₂) around δ 4.0-4.2 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm. The propyl group will show a triplet (CH₂ adjacent to the ring), a sextet (middle CH₂), and a triplet (terminal CH₃) at progressively higher fields.
The key to differentiation lies in the aromatic region (typically δ 6.8-8.0 ppm). The coupling constants (J-values) between adjacent protons are characteristic of their relative positions (ortho, meta, para).
Expected ¹H NMR Aromatic Region Patterns for 4-Ethoxy-3-propylbenzaldehyde Isomers:
| Isomer | Expected Aromatic Proton Signals and Splitting Patterns |
| 4-Ethoxy-3-propylbenzaldehyde | Three aromatic protons exhibiting an AX₂ or similar complex splitting pattern. One proton will be a singlet-like signal (or a narrow triplet due to meta-coupling), another a doublet, and the third a doublet of doublets. |
| 3-Ethoxy-4-propylbenzaldehyde | Three aromatic protons with a similar AX₂ or complex splitting pattern as the 4-ethoxy-3-propyl isomer, but with distinct chemical shifts due to the altered electronic environment. |
| 2-Ethoxy-5-propylbenzaldehyde | Three aromatic protons. Expect a doublet, a doublet of doublets, and another doublet, reflecting the ortho, meta, and para relationships. |
| 2-Ethoxy-6-propylbenzaldehyde | Two aromatic protons appearing as a triplet and a doublet, assuming relatively free rotation of the substituents. Steric hindrance might lead to more complex spectra. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for better resolution of aromatic signals.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve signal shape.
-
-
Data Analysis:
-
Integrate all signals to determine the relative number of protons.
-
Analyze the splitting patterns and coupling constants (J-values) in the aromatic region to deduce the substitution pattern.
-
Utilize 2D NMR techniques like COSY (Correlation Spectroscopy) to confirm proton-proton coupling relationships.
-
¹³C NMR Spectroscopy: A Carbon Count and Chemical Shift Analysis
¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments and their chemical shifts. The carbonyl carbon of the aldehyde is highly deshielded and appears around δ 190-195 ppm.[3] The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.[4]
Expected Number of Aromatic ¹³C NMR Signals for 4-Ethoxy-3-propylbenzaldehyde Isomers:
| Isomer | Expected Number of Unique Aromatic Carbon Signals |
| 4-Ethoxy-3-propylbenzaldehyde | 6 |
| 3-Ethoxy-4-propylbenzaldehyde | 6 |
| 2-Ethoxy-5-propylbenzaldehyde | 6 |
| 2-Ethoxy-6-propylbenzaldehyde | 6 (may be fewer if symmetry is present and rotation is fast on the NMR timescale) |
The precise chemical shifts will vary between isomers due to the different electronic contributions of the ethoxy and propyl groups at each position.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled sequence to obtain singlets for each unique carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low sensitivity of the ¹³C nucleus.
-
-
Data Analysis:
-
Count the number of signals to determine the number of unique carbon environments.
-
Compare the observed chemical shifts with predicted values based on substituent effects.
-
Employ DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and for distinguishing between positional isomers based on their unique "fingerprint" region.[5]
All isomers will exhibit characteristic absorptions for:
-
Aldehyde C-H stretch: Two weak bands around 2850-2750 cm⁻¹.[6][7]
-
Carbonyl (C=O) stretch: A strong, sharp peak around 1700-1680 cm⁻¹.[6][8] Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.
-
Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.
-
C-O (ether) stretch: A strong band in the 1250-1000 cm⁻¹ region.
The most diagnostic region for isomer differentiation is the out-of-plane C-H bending region (900-650 cm⁻¹). The pattern of absorption in this region is highly characteristic of the substitution pattern on the benzene ring.[5]
Expected Out-of-Plane Bending Patterns for Trisubstituted Benzaldehyde Isomers:
| Substitution Pattern | Expected Out-of-Plane Bending (cm⁻¹) |
| 1,2,4-trisubstituted | Strong bands in the 885-870 cm⁻¹ and 825-805 cm⁻¹ regions. |
| 1,2,3-trisubstituted | Bands in the 810-750 cm⁻¹ and 745-705 cm⁻¹ regions. |
| 1,3,5-trisubstituted | Strong bands in the 865-810 cm⁻¹ and 730-675 cm⁻¹ regions. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrument Setup:
-
Acquire a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.
-
Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic functional group absorptions.
-
Carefully analyze the pattern of peaks in the 900-650 cm⁻¹ region and compare it to established correlation charts for aromatic substitution patterns.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic aldehydes typically show two main absorption bands: a strong π → π* transition at shorter wavelengths (around 240-280 nm) and a weaker n → π* transition at longer wavelengths (around 300-350 nm).[9]
The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the aromatic ring.[10][11] Both electron-donating (ethoxy) and electron-withdrawing (aldehyde) groups, when conjugated, tend to cause a bathochromic (red) shift to longer wavelengths. The relative positions of the ethoxy and propyl groups will subtly alter the extent of this shift. While less definitive than NMR or IR for isomer differentiation, UV-Vis spectroscopy can provide corroborating evidence.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.2 and 1.0.
-
Instrument Setup:
-
Use a dual-beam spectrophotometer.
-
Fill a matched pair of quartz cuvettes, one with the pure solvent (as a reference) and the other with the sample solution.
-
Scan the sample over a range of approximately 200 to 400 nm.
-
-
Data Analysis:
-
Determine the λmax for each absorption band.
-
If the concentration is known, calculate the molar absorptivity (ε).
-
Compare the λmax values of the different isomers.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the compound. All isomers of 4-Ethoxy-3-propylbenzaldehyde will have the same molecular ion peak (M⁺). However, high-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.
While the mass spectra of positional isomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed. The fragmentation of benzaldehydes typically involves the loss of a hydrogen radical to form a stable acylium ion (M-1) and the loss of the carbonyl group (M-29).[12] The propyl and ethoxy groups will also undergo characteristic fragmentations.
Expected Key Fragments in the Mass Spectrum:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
-
[M-H]⁺: Loss of the aldehydic hydrogen.
-
[M-CHO]⁺: Loss of the formyl group.
-
[M-C₂H₅]⁺: Loss of the ethyl group from the ethoxy substituent.
-
[M-C₃H₇]⁺: Loss of the propyl group.
The relative intensities of these fragment ions may vary slightly depending on the stability of the resulting carbocations, which is influenced by the isomer's structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern and compare the relative abundances of key fragment ions between isomers.
-
Visualizing the Workflow
Caption: Workflow for the spectroscopic differentiation of isomers.
Conclusion
The unambiguous identification of 4-Ethoxy-3-propylbenzaldehyde isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation through the analysis of chemical shifts and coupling constants. Infrared spectroscopy offers a rapid and reliable method for distinguishing isomers based on their unique out-of-plane C-H bending vibrations. UV-Vis spectroscopy and Mass Spectrometry serve as valuable complementary techniques for confirming electronic properties and molecular weight, respectively. By integrating the data from these orthogonal methods, researchers can confidently assign the correct structure to each isomer, a critical step in advancing drug discovery and development programs.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67116, 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]
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Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (2020). RSC Publishing. Retrieved from [Link]
-
Overtone spectroscopy of benzaldehyde. (n.d.). Retrieved from [Link]
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Proprep. Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Retrieved from [Link]
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Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. (1992). Optica Publishing Group. Retrieved from [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
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Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1. Retrieved from [Link]
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ResearchGate. FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Retrieved from [Link]
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Chemical shifts. (n.d.). Retrieved from [Link]
-
Distonic isomers of ionized benzaldehyde. (2002). ORBi UMONS. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67116, 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]
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ResearchGate. Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz... (n.d.). Retrieved from [Link]
-
The Effect of Substituent Location on the Ultraviolet Absorption Spectra of Ethynyl-Substituted Polycyclic Aromatic Hydrocarbons. (2006). Taylor & Francis. Retrieved from [Link]
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Master Organic Chemistry. 13-C NMR - How Many Signals. (2022). Retrieved from [Link]
-
St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
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JoVE. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. (2023). Retrieved from [Link]
-
ResearchGate. How ortho and para isomers of benzene derivatives differentiated? (2012). Retrieved from [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]
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IR: aldehydes. (n.d.). Retrieved from [Link]
-
The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. (n.d.). ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 244728, 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Retrieved from [Link]
-
ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2025). Retrieved from [Link]
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Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). PMC. Retrieved from [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Retrieved from [Link]
-
National Institute of Standards and Technology. Benzaldehyde. Retrieved from [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]
-
ChemRxiv. Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. Retrieved from [Link]
-
YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). Retrieved from [Link]
-
From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. (n.d.). ACS Publications. Retrieved from [Link]
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MSU chemistry. UV-Visible Spectroscopy. Retrieved from [Link]
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Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2017). Retrieved from [Link]
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CORE. Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. (1986). Retrieved from [Link]
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]
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Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. (2020). Retrieved from [Link]
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YouTube. Carbon-13 NMR Spectroscopy. (2019). Retrieved from [Link]
-
Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. (2018). Retrieved from [Link]
-
ResearchGate. UV absorption spectra of representative carbonyls: aldehydes... (n.d.). Retrieved from [Link]
-
Chemistry Stack Exchange. Highly conjugated compounds and the effects of substiuents. (2019). Retrieved from [Link]
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Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75679, 4-Ethoxy-3-hydroxybenzaldehyde. Retrieved from [Link]
-
YouTube. Chemical Shift In NMR Spectroscopy. (2018). Retrieved from [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 120047, 4-Propylbenzaldehyde. Retrieved from [Link]
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Structural Validation of 4-Ethoxy-3-propylbenzaldehyde: A Comparative Analytical Guide
Executive Summary & Strategic Rationale
In the synthesis of pharmacophores, particularly those targeting phosphodiesterase (PDE) inhibition or vanilloid receptors, the specific regioisomerism of alkoxy-benzaldehydes is critical.[1] 4-Ethoxy-3-propylbenzaldehyde presents a unique validation challenge: distinguishing it from its regioisomer, 3-ethoxy-4-propylbenzaldehyde, and quantifying alkylation byproducts.[1]
This guide provides a definitive structural validation framework. Unlike standard QC protocols that rely solely on 1H NMR integration, this workflow integrates 2D NMR (NOESY/HMBC) and LC-MS/MS to establish absolute regiochemical certainty.[1] We compare the efficacy of a "Standard QC" approach against this "High-Fidelity Validation" protocol to demonstrate why the latter is non-negotiable for pharmaceutical-grade intermediates.
Comparative Analysis: Standard vs. High-Fidelity Validation
The following table contrasts the "Standard QC" method (often used for bulk reagents) with the "High-Fidelity" method required for active pharmaceutical ingredient (API) precursors.
| Feature | Standard QC (Routine) | High-Fidelity Validation (Recommended) |
| Primary Technique | 1D 1H NMR (300 MHz) | 1D & 2D NMR (600 MHz) + LC-MS/MS |
| Regioisomer Detection | Low. Cannot easily distinguish 3-propyl/4-ethoxy from 4-propyl/3-ethoxy due to similar chemical shifts.[1] | High. NOESY confirms spatial proximity of the ethoxy group to specific aromatic protons.[1] |
| Impurity Sensitivity | > 1.0% (often misses trace O-alkylation byproducts) | < 0.1% (detects trace starting material via MS) |
| Structural Proof | Inferential (based on integration) | Absolute (based on connectivity and mass) |
| Data Output | Simple purity % | Full structural elucidation & fragmentation map |
Detailed Experimental Protocols
Protocol A: NMR Spectroscopy (The Regiochemical Standard)[1]
Objective: To unambiguously assign the position of the ethoxy and propyl groups on the benzene ring using Nuclear Overhauser Effect Spectroscopy (NOESY).
Reagents & Setup:
-
Solvent: CDCl₃ (99.8% D) with 0.03% TMS.[1]
-
Concentration: 15 mg in 0.6 mL solvent.
-
Instrument: 500 MHz or higher cryoprobe system recommended.
Step-by-Step Methodology:
-
1D 1H NMR Acquisition: Acquire a standard proton spectrum (16 scans, d1=2s).
-
Diagnostic Signal 1 (Aldehyde): Singlet at ~9.85 ppm.[1]
-
Diagnostic Signal 2 (Ethoxy): Quartet at ~4.15 ppm (
) and Triplet at ~1.48 ppm ( ).[1] -
Diagnostic Signal 3 (Propyl): Triplet at ~2.65 ppm (benzylic
), Multiplet at ~1.65 ppm, Triplet at ~0.95 ppm.[1] -
Aromatic Region: Expect an ABX or similar pattern (three protons: H2, H5, H6).[1]
-
-
2D NOESY Acquisition: Set mixing time (
) to 500 ms.-
The Critical Check: Look for a cross-peak (correlation) between the Ethoxy methylene protons (4.15 ppm) and the Aromatic Proton at Position 5 (approx 6.95 ppm) .[1]
-
Logic: In the 4-ethoxy-3-propyl isomer, the ethoxy group is ortho to H5.[1] In the 3-ethoxy-4-propyl isomer, the ethoxy group would be ortho to H2.[1]
-
Secondary Check: The Propyl benzylic protons (~2.65 ppm) should show a strong NOE to H2 (~7.65 ppm).[1]
-
-
13C NMR & HMBC (Optional Confirmation):
Protocol B: LC-MS/MS (Purity & Molecular Weight)[1]
Objective: To confirm molecular weight (MW: 192.25 g/mol ) and quantify unreacted 3-propyl-4-hydroxybenzaldehyde.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).[1] 10% B to 90% B over 15 mins.[1]
-
Ionization: ESI Positive Mode.
Data Interpretation:
-
Target Mass: Look for
peak at 193.25 m/z . -
Fragmentation Pattern:
-
Impurity Flag: A peak at 165.2 m/z (with different retention time) indicates unreacted starting material (3-propyl-4-hydroxybenzaldehyde).[1]
Visualizing the Validation Workflow
The following diagram illustrates the decision logic required to validate the structure, distinguishing between the correct product, its regioisomer, and impurities.
Figure 1: Decision tree for the structural validation of 4-Ethoxy-3-propylbenzaldehyde, highlighting the critical NOESY checkpoint.
Scientific Causality & Discussion
The "Ortho" Effect in NMR
The primary challenge in synthesizing 4-ethoxy-3-propylbenzaldehyde is ensuring the alkylation occurs at the para position relative to the aldehyde, or that the starting material (3-propyl-4-hydroxybenzaldehyde) was correctly isomerized.[1] In the 1H NMR, the aromatic coupling constants are diagnostic but often ambiguous in lower-field instruments.
-
H5 (Ortho to Ethoxy): Appears as a doublet (
) due to coupling with H6.[1] -
H2 (Ortho to Propyl): Appears as a meta-coupled doublet (
).[1] -
H6: Appears as a doublet of doublets.[1]
The NOESY experiment resolves ambiguity by exploiting the Nuclear Overhauser Effect , which depends on spatial proximity (
Mass Spectral Fragmentation
In LC-MS, the presence of the ethoxy group allows for a specific fragmentation pathway.[1] The loss of 28 Da (ethylene) is a hallmark of ethyl-aryl ethers under collision-induced dissociation (CID).[1] If the spectrum shows a primary loss of 43 Da (propyl radical) without the 28 Da loss, it suggests the alkyl chain might be attached to the oxygen (O-propyl), flagging a synthesis error [2].[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for NOE and coupling constant interpretation). [1]
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. 3rd Ed.[1] Springer.[1] (Reference for McLafferty rearrangement and ether fragmentation). [1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (Authoritative database for comparing analogous benzaldehyde spectra).[1] [1]
-
PubChem. (2023).[1] Compound Summary: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[1][2] (Used as a spectral analog for shift prediction).[1] [1]
Sources
Comparative Reactivity Guide: 4-Ethoxy-3-propylbenzaldehyde vs. Vanillin
This guide provides an in-depth technical comparison between 4-Ethoxy-3-propylbenzaldehyde and Vanillin (4-hydroxy-3-methoxybenzaldehyde). It focuses on the structural implications on reactivity, specifically highlighting the "masked phenol" advantage of the ethoxy derivative in base-catalyzed synthesis.
Executive Summary
4-Ethoxy-3-propylbenzaldehyde (CAS 883540-86-1) acts as a lipophilic, non-acidic analog of Vanillin . While Vanillin is the industry standard for specific flavor profiles and phenolic chemistry, its application in organic synthesis is often hampered by the acidic phenolic proton at the 4-position.
The 4-ethoxy-3-propyl derivative eliminates this acidity, preventing phenolate formation in basic media. This structural modification preserves the aldehyde's electrophilicity under conditions where Vanillin would otherwise be deactivated, making the propyl/ethoxy analog significantly more reactive in base-catalyzed carbon-carbon bond-forming reactions (e.g., Knoevenagel, Aldol).
Structural & Electronic Analysis
| Feature | Vanillin | 4-Ethoxy-3-propylbenzaldehyde |
| Structure | 4-Hydroxy-3-methoxybenzaldehyde | 4-Ethoxy-3-propylbenzaldehyde |
| C4 Substituent | Hydroxyl (-OH) | Ethoxy (-OCH₂CH₃) |
| C3 Substituent | Methoxy (-OCH₃) | Propyl (-CH₂CH₂CH₃) |
| Electronic Nature | Electron Rich (Strong Resonance Donor) | Moderately Activated (Resonance + Inductive) |
| Acidity (pKa) | ~7.4 (Phenolic proton) | Non-acidic (Ether linkage) |
| Base Stability | Forms unreactive Phenolate anion | Stable; Aldehyde remains electrophilic |
| Solubility | Soluble in alcohols, aqueous base | Lipophilic; Soluble in DCM, EtOAc, Toluene |
Mechanistic Insight: The "Phenolate Trap"
In synthetic applications involving basic catalysts (e.g., piperidine, NaOH), Vanillin deprotonates to form a phenolate anion . This anion is a powerful electron donor (
4-Ethoxy-3-propylbenzaldehyde lacks this acidic proton. The 4-ethoxy group is a fixed electron donor, but it cannot acquire a negative charge. Consequently, the carbonyl carbon remains highly susceptible to nucleophilic attack even in strong base.
Visualizing the Reactivity Divergence
The following diagram illustrates the divergent pathways of these two molecules in a basic environment (e.g., Knoevenagel Condensation conditions).
Figure 1: Mechanistic divergence in basic media. Vanillin enters a deactivated "dead-end" state (Phenolate), while the Ethoxy-Propyl derivative proceeds to product.
Experimental Protocols
Experiment A: Knoevenagel Condensation (Reactivity Test)
This protocol demonstrates the superior reactivity of 4-Ethoxy-3-propylbenzaldehyde over Vanillin in producing cinnamic acid derivatives without the need for protecting groups.
Objective: Synthesize the corresponding cinnamic acid derivative via condensation with malonic acid.
Materials:
-
Substrate A: Vanillin (1.52 g, 10 mmol)
-
Substrate B: 4-Ethoxy-3-propylbenzaldehyde (1.92 g, 10 mmol)
-
Reagent: Malonic Acid (1.25 g, 12 mmol)
-
Catalyst: Piperidine (0.1 mL)
-
Solvent: Pyridine (5 mL)
Protocol:
-
Setup: Prepare two separate 25 mL round-bottom flasks equipped with reflux condensers.
-
Dissolution:
-
Flask A: Add Vanillin, Malonic Acid, and Pyridine.
-
Flask B: Add 4-Ethoxy-3-propylbenzaldehyde, Malonic Acid, and Pyridine.
-
-
Catalysis: Add Piperidine (catalytic amount) to both flasks.
-
Reaction: Heat both mixtures to 80°C.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Observation: Flask B (Ethoxy-Propyl) will show rapid consumption of aldehyde (typically < 2 hours). Flask A (Vanillin) will show slow conversion due to phenolate formation and decarboxylation competition.
-
-
Workup: Pour reaction mixtures into ice-cold HCl (1M, 50 mL) to precipitate the product.
-
Result:
-
Substrate B Yield: Expect >85% yield of 4-ethoxy-3-propylcinnamic acid.
-
Substrate A Yield: Expect <40% yield (or require much longer reaction times/harsher conditions).
-
Experiment B: Lipophilicity & Partitioning
This protocol validates the solubility differences critical for extraction processes in drug development.
Protocol:
-
Dissolve 100 mg of each compound in a biphasic mixture of 10 mL Water (pH 10, adjusted with NaOH) and 10 mL Dichloromethane (DCM).
-
Shake vigorously for 1 minute and allow layers to separate.
-
Vanillin: Will migrate primarily to the Aqueous Phase (yellow color) as the sodium phenolate salt.
-
4-Ethoxy-3-propylbenzaldehyde: Will remain exclusively in the Organic Phase (DCM), confirming its stability and lack of ionization in base.
Synthesis & Sourcing Context
While Vanillin is naturally sourced or synthesized from lignin/guaiacol, 4-Ethoxy-3-propylbenzaldehyde is typically a synthetic building block.
-
Synthesis Route: Often synthesized via the alkylation of 3-propyl-4-hydroxybenzaldehyde (if available) or more commonly via the Reimer-Tiemann formylation of 1-ethoxy-2-propylbenzene.
-
Homology Note: Researchers may also encounter 4-ethoxy-3-ethylbenzaldehyde (Ethyl Vanillin Ethyl Ether). The reactivity profile of the propyl derivative described here is homologous and chemically equivalent to the ethyl variant, differing only slightly in lipophilicity (Propyl > Ethyl).
References
-
PubChem. (n.d.). 4-Ethoxy-3-propylbenzaldehyde (CAS 883540-86-1).[1][2][3] National Center for Biotechnology Information. Retrieved from [Link]
-
Taber, D. F., et al. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Retrieved from [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Knoevenagel mechanism on phenolic vs non-phenolic aldehydes).
Sources
[1]
Executive Summary
4-Ethoxy-3-propylbenzaldehyde (CAS 883540-86-1) represents a lipophilic structural analog of the classical vanilloids (Vanillin and Ethylvanillin). Unlike its predecessors, which are defined by their hydrophilic phenolic hydroxyl groups, this compound features a fully alkylated scaffold (4-ethoxy, 3-propyl).
This guide analyzes its biological potential by contrasting it with industry standards Vanillin and Ethylvanillin . The primary focus is on Structure-Activity Relationships (SAR) , specifically how the 3-propyl substitution enhances lipophilicity (LogP), alters membrane permeability, and influences tyrosinase inhibitory potential.
Physicochemical & Structural Comparison
The biological activity of benzaldehydes is governed heavily by their ability to penetrate lipid bilayers and interact with hydrophobic enzyme pockets. The substitution of the methoxy group (in Vanillin) with a propyl chain significantly alters the physicochemical profile.
Table 1: Comparative Physicochemical Properties
| Property | Vanillin (Standard) | Ethylvanillin (High Potency) | 4-Ethoxy-3-propylbenzaldehyde (Target) |
| Structure | 4-OH, 3-OCH₃ | 4-OH, 3-OC₂H₅ | 4-OC₂H₅, 3-C₃H₇ |
| CAS Number | 121-33-5 | 121-32-4 | 883540-86-1 |
| Molecular Weight | 152.15 g/mol | 166.17 g/mol | 192.25 g/mol |
| LogP (Lipophilicity) | ~1.19 | ~1.60 | ~3.2 - 3.5 (Predicted) |
| H-Bond Donors | 1 (Phenolic OH) | 1 (Phenolic OH) | 0 (Fully Alkylated) |
| Solubility | Water Soluble | Moderate | Highly Lipophilic / Water Insoluble |
| Primary Utility | Flavor / Antioxidant | High-Intensity Flavor | Intermediate / Hydrophobic Pharmacophore |
Analyst Insight: The shift from LogP ~1.6 to >3.0 indicates that 4-Ethoxy-3-propylbenzaldehyde is significantly more membrane-permeable than Vanillin. It is likely to partition into the lipid bilayer of bacteria or cross the Blood-Brain Barrier (BBB) more effectively, making it a superior scaffold for CNS-active drug design or antimicrobial agents requiring membrane disruption.
Biological Activity Analysis (SAR)
A. Tyrosinase Inhibition (Skin Lightening / Melanogenesis)
Benzaldehydes are competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1]
-
Mechanism: They act as structural mimics of the substrate (L-Tyrosine/L-DOPA).
-
The Propyl Advantage: The active site of tyrosinase contains a hydrophobic pocket. Research on 4-substituted benzaldehydes suggests that bulky hydrophobic groups enhance binding affinity via Van der Waals forces.
-
Comparison:
-
Vanillin:[2] Weak inhibitor due to high polarity.
-
Target Molecule: The 3-propyl group serves as a hydrophobic anchor, potentially increasing residence time in the enzyme active site compared to methoxy-substituted analogs.
-
B. Antimicrobial Activity
The antimicrobial efficacy of benzaldehydes generally correlates with lipophilicity (up to a cutoff point, usually C8-C10 chains).
-
Mechanism: Disruption of the bacterial cell membrane and interference with quorum sensing.
-
Activity Profile:
-
Gram-Positive: The target molecule is expected to show superior activity against Gram-positive bacteria (e.g., S. aureus) compared to Vanillin, as its lipophilic nature allows it to bypass the peptidoglycan layer and disrupt the cytoplasmic membrane.
-
Gram-Negative: Likely lower activity due to the outer membrane barrier, unless used in conjunction with permeabilizers.
-
C. Synthetic Utility: Schiff Base Formation
The most critical application of 4-Ethoxy-3-propylbenzaldehyde is as a precursor for Schiff Bases (Imines) . Schiff bases derived from lipophilic aldehydes often exhibit enhanced antitumor and anti-inflammatory properties compared to the free aldehyde.
Experimental Protocol: Synthesis of Lipophilic Schiff Bases
Objective: Synthesize a Schiff base derivative to evaluate enhanced biological activity (e.g., antimicrobial) using 4-Ethoxy-3-propylbenzaldehyde.
Reagents:
-
4-Ethoxy-3-propylbenzaldehyde (1.0 equiv)
-
Primary Amine (e.g., 4-aminophenol or aniline derivative) (1.0 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount)
Protocol (Self-Validating System):
-
Dissolution: Dissolve 1.0 mmol of 4-Ethoxy-3-propylbenzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 2-3 drops of glacial acetic acid. Validation: The acid protonates the carbonyl oxygen, increasing electrophilicity.
-
Addition: Slowly add 1.0 mmol of the primary amine dissolved in 5 mL ethanol.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours.
-
Monitoring: Use TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot (Rf ~0.6) and appearance of a new, lower polarity spot confirms conversion.
-
-
Isolation: Cool to room temperature. If precipitate forms, filter under vacuum. If not, evaporate solvent to 20% volume and cool on ice.
-
Purification: Recrystallize from hot ethanol/water.
Visualization: Mechanism & Workflow
The following diagram illustrates the comparative SAR logic and the synthesis pathway for bioactive derivatives.
Figure 1: SAR Logic Flow. The diagram highlights how the increased lipophilicity of the propyl derivative translates to enhanced membrane penetration and enzyme binding compared to standard Vanillin.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67116, 4-Ethoxy-3-methoxybenzaldehyde (Analog Reference). Retrieved from [Link]
-
Nihei, K., et al. (2020).[1] "Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups." Applied Biochemistry and Biotechnology. (Demonstrates SAR of 4-substituted benzaldehydes). Retrieved from [Link]
- Yi, W., et al. (2011). "Investigation of 4-substituted benzaldehydes as mushroom tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. (Establishes competitive inhibition mechanism).
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethoxy-3-propylbenzaldehyde
As researchers and scientists at the forefront of drug development, our work with novel chemical compounds demands a rigorous and proactive approach to safety. The handling of aromatic aldehydes, such as 4-Ethoxy-3-propylbenzaldehyde, requires a comprehensive understanding of their potential hazards and the appropriate measures to mitigate risk. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE), operational plans for safe handling, and compliant disposal procedures. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Before handling any chemical, a thorough risk assessment is paramount. While specific toxicological data for 4-Ethoxy-3-propylbenzaldehyde may be limited, we can infer its likely hazard profile from structurally similar aromatic aldehydes. The aldehyde functional group itself can be reactive, and the aromatic structure can influence its biological activity.
Based on data from related compounds, the primary hazards associated with 4-Ethoxy-3-propylbenzaldehyde are likely to be:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if vapors or mists are inhaled.[1]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[2][3]
-
Combustibility: As with many organic compounds, it may be a combustible liquid.[3]
Understanding these potential hazards is the first step in establishing a self-validating system of protection, where every piece of PPE and every procedural step is a direct countermeasure to a specific risk.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific hazards of the chemical and the nature of the work being performed.[4] The minimum required PPE for handling 4-Ethoxy-3-propylbenzaldehyde includes chemical-resistant gloves, a lab coat or apron, safety goggles, and closed-toed shoes.[4]
Summary of Recommended PPE
| Protection Type | Recommended PPE | Rationale and Key Considerations |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.[5][6] | Protects against splashes and vapors that can cause serious eye irritation.[1] Standard safety glasses may not provide adequate protection from splashes. |
| Hand Protection | Nitrile or Butyl rubber gloves.[5] | Provides a barrier against skin contact, which can cause irritation.[1][5] Latex gloves offer little protection against organic solvents and are not recommended.[5] Always check for tears or punctures before use. |
| Body Protection | A laboratory coat or a chemical-resistant apron. | Protects against accidental spills and splashes on personal clothing and skin.[6] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood.[1] If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7] | Prevents inhalation of vapors that may cause respiratory irritation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 4-Ethoxy-3-propylbenzaldehyde minimizes the risk of exposure and ensures a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Ventilation is Key: Always handle 4-Ethoxy-3-propylbenzaldehyde in a well-ventilated area.[1][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[9]
-
Gather Your PPE: Before you begin, ensure you have all the necessary and correctly sized PPE as outlined in the table above.[10]
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower before starting your work. Ensure a spill kit appropriate for organic chemicals is readily accessible.
Step 2: Handling the Chemical
-
Don Your PPE: Put on your lab coat, safety goggles, and gloves before opening the chemical container.
-
Avoid Inhalation and Contact: Do not breathe in vapors or mists.[8] Avoid all contact with skin and eyes.[2][8]
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing. If there is a risk of splashing, wear a face shield in addition to goggles.[5]
-
Keep Containers Closed: Keep the container tightly closed when not in use to prevent the release of vapors.[1][8]
-
No Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[3][8]
Step 3: Post-Handling Procedures
-
Hand Washing: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[1][2]
-
Decontamination: Clean your work area and any contaminated equipment.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them in the designated waste container.
-
Storage: Store 4-Ethoxy-3-propylbenzaldehyde in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
Disposal Plan: Responsible Stewardship
Proper disposal of 4-Ethoxy-3-propylbenzaldehyde and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste, including unused chemical and contaminated materials (e.g., gloves, paper towels), in a suitable, labeled, and tightly closed container.[8]
-
Do Not Dispose in Drains: Never dispose of 4-Ethoxy-3-propylbenzaldehyde down the drain.[11]
-
Approved Waste Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][3][8]
Visualizing the Safe Handling Workflow
To provide a clear, at-a-glance overview of the safety procedures, the following diagram illustrates the logical flow from preparation to disposal.
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uah.edu [uah.edu]
- 5. homework.study.com [homework.study.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 8. fishersci.com [fishersci.com]
- 9. osha.gov [osha.gov]
- 10. Environmental Health & Safety: Laboratory Safety: Formaldehyde Spills [safety.rochester.edu]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
